N-(4-Ethoxybenzyl)cyclopropanamine hydrochloride
Description
Properties
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]cyclopropanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-2-14-12-7-3-10(4-8-12)9-13-11-5-6-11;/h3-4,7-8,11,13H,2,5-6,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVBJFOECHQFNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC2CC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of N-(4-Ethoxybenzyl)cyclopropanamine Hydrochloride
This guide provides a comprehensive technical overview of the discovery and synthesis of N-(4-Ethoxybenzyl)cyclopropanamine hydrochloride, a molecule of significant interest in the field of medicinal chemistry. The content is structured to offer researchers, scientists, and drug development professionals a detailed understanding of the compound's scientific context, its synthesis via reductive amination, and the critical considerations for its preparation and characterization.
Discovery and Scientific Context: A Targeted Approach to Epigenetic Modulation
The discovery of N-(4-Ethoxybenzyl)cyclopropanamine is not an isolated event but rather an outcome of extensive research in the field of epigenetics, specifically targeting the enzyme Lysine-Specific Demethylase 1 (LSD1) . LSD1, a flavin adenine dinucleotide (FAD)-dependent enzyme, plays a crucial role in regulating gene expression by demethylating histone proteins.[1] Its overexpression has been implicated in various cancers, including acute myeloid leukemia (AML), making it a compelling target for therapeutic intervention.[2][3][4]
The core chemical scaffold, a cyclopropylamine moiety, is a key pharmacophore that mimics the protonated lysine side chain, the natural substrate of LSD1. This structural feature allows compounds like N-(4-Ethoxybenzyl)cyclopropanamine to act as mechanism-based inhibitors of LSD1.[5] The discovery process for this and related molecules has been driven by structure-activity relationship (SAR) studies, where systematic modifications of the N-benzyl substituent are performed to optimize potency, selectivity, and pharmacokinetic properties.[4][6] The 4-ethoxybenzyl group, in this context, represents one such modification aimed at enhancing the compound's interaction with the enzyme's active site and improving its drug-like properties.
Retrosynthetic Analysis and Synthesis Strategy
The most logical and widely employed method for the synthesis of N-(4-Ethoxybenzyl)cyclopropanamine is reductive amination .[7] This robust and versatile reaction involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine.
Our retrosynthetic analysis of the target molecule identifies two readily available starting materials: cyclopropylamine and 4-ethoxybenzaldehyde .
The key bond disconnection is the carbon-nitrogen bond between the benzyl group and the cyclopropylamine nitrogen, which directly points to the reductive amination of 4-ethoxybenzaldehyde with cyclopropylamine. The final step involves the formation of the hydrochloride salt to improve the compound's stability and solubility.
Detailed Experimental Protocols
The following protocols are presented as a robust and reproducible method for the synthesis of N-(4-Ethoxybenzyl)cyclopropanamine and its subsequent conversion to the hydrochloride salt. These procedures are based on established methodologies for reductive amination and salt formation.[8]
Synthesis of N-(4-Ethoxybenzyl)cyclopropanamine (Free Base)
This procedure details the reductive amination of 4-ethoxybenzaldehyde with cyclopropylamine.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 4-Ethoxybenzaldehyde | 150.17 | 1.50 g | 10.0 |
| Cyclopropylamine | 57.09 | 0.68 g (0.85 mL) | 12.0 |
| Sodium triacetoxyborohydride | 211.94 | 3.18 g | 15.0 |
| Dichloromethane (DCM) | - | 50 mL | - |
| Acetic Acid (glacial) | 60.05 | 0.60 g (0.57 mL) | 10.0 |
| Saturated Sodium Bicarbonate | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-ethoxybenzaldehyde (1.50 g, 10.0 mmol) and dissolve in dichloromethane (DCM, 50 mL).
-
Addition of Amine and Acid Catalyst: To the stirred solution, add cyclopropylamine (0.68 g, 12.0 mmol) followed by glacial acetic acid (0.60 g, 10.0 mmol). The acetic acid acts as a catalyst to promote the formation of the iminium ion intermediate.
-
Introduction of Reducing Agent: After stirring for 30 minutes at room temperature, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 10 minutes. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for reductive aminations, as it does not readily reduce the starting aldehyde.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 25 mL).
-
Isolation and Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product. The crude N-(4-Ethoxybenzyl)cyclopropanamine can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for the subsequent salt formation.
Synthesis of this compound
This protocol describes the conversion of the free base to its hydrochloride salt.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity |
| N-(4-Ethoxybenzyl)cyclopropanamine | 191.27 | 1.91 g (from previous step) |
| Diethyl Ether | - | 50 mL |
| 2 M HCl in Diethyl Ether | - | ~6 mL (or until precipitation is complete) |
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude or purified N-(4-Ethoxybenzyl)cyclopropanamine (1.91 g, 10.0 mmol) in diethyl ether (50 mL) in an Erlenmeyer flask.
-
Precipitation: While stirring, add a 2 M solution of HCl in diethyl ether dropwise. A white precipitate of the hydrochloride salt will form.
-
Isolation: Continue adding the HCl solution until no further precipitation is observed. Collect the solid by vacuum filtration and wash with a small amount of cold diethyl ether.
-
Drying: Dry the resulting white solid under vacuum to obtain this compound.
Characterization and Data
The synthesized compound should be characterized to confirm its identity and purity.
Physicochemical Properties:
| Property | Value | Source |
| N-(4-Ethoxybenzyl)cyclopropanamine | ||
| CAS Number | 892571-13-0 | [6] |
| Molecular Formula | C₁₂H₁₇NO | [6] |
| Molecular Weight | 191.27 g/mol | [6] |
| N-(4-Ethoxybenzyl)cyclopropanamine HCl | ||
| CAS Number | 1050214-32-8 | [2][9] |
| Molecular Formula | C₁₂H₁₈ClNO | [2][9] |
| Molecular Weight | 227.73 g/mol | [2][9] |
| Physical Form | Solid | [2] |
| Purity (Typical) | ≥95% | [2] |
Expected Analytical Data:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the ethoxy group (a triplet and a quartet), the aromatic protons, the benzylic methylene protons, the cyclopropyl protons, and the amine proton.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all 12 unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the mass of the protonated free base.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H bond, C-H bonds (aliphatic and aromatic), C-O ether linkage, and the aromatic ring.
Conclusion and Future Perspectives
The synthesis of this compound via reductive amination is a straightforward and efficient method for obtaining this valuable research compound. As a member of the cyclopropylamine class of LSD1 inhibitors, it serves as an important tool for researchers investigating epigenetic pathways in cancer and other diseases. Future work in this area will likely focus on the development of analogues with improved potency, selectivity, and pharmacokinetic profiles, as well as the exploration of their therapeutic potential in various disease models.
References
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Gehling, V. S., et al. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 11(6), 1213–1220. [Link]
-
Li, Z., et al. (2022). Structure-Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors. Journal of Medicinal Chemistry, 65(5), 4335–4349. [Link]
-
Ota, Y., et al. (2018). Synthesis, LSD1 Inhibitory Activity, and LSD1 Binding Model of Optically Pure Lysine-PCPA Conjugates. Molecules, 23(11), 2999. [Link]
- Itami, K. (2015). Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors.
-
Oakwood Chemical. N-(4-Methoxybenzyl)cyclopropanamine hydrochloride. [Link] (Note: This is for the methoxy analogue, but provides context for the hydrochloride salt form).
-
Brånalt, J., et al. (2012). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 3(5), 358–368. [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry Research. [Link]
-
Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Organic Syntheses, 79, 186. [Link]
- Google Patents. Process for manufacturing cyclopropylamine. US3711549A.
- Google Patents. Process for the manufacture of cyclopropylamine. US4590292A.
-
Blass, B. (2015). Cyclopropanamine Compounds and Use Thereof. ACS Medicinal Chemistry Letters, 7(1), 113–113. [Link]
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- 3. rsc.org [rsc.org]
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N-(4-Ethoxybenzyl)cyclopropanamine hydrochloride structural analogs and derivatives
An In-depth Technical Guide to the Synthesis, Analysis, and Biological Exploration of N-(4-Ethoxybenzyl)cyclopropanamine Hydrochloride and its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-benzylcyclopropanamine scaffolds are emerging as privileged structures in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide centers on this compound, a representative member of this class, to explore the synthesis, characterization, and potential therapeutic applications of its structural analogs and derivatives. While literature on this specific molecule is nascent, this document synthesizes established methodologies for cyclopropanamine synthesis and functionalization, drawing from extensive research on related compounds. We delve into the rationale behind experimental design for generating analog libraries, robust analytical techniques for their characterization, and the exploration of their structure-activity relationships (SAR) against relevant biological targets. This guide is intended to serve as a foundational resource for researchers embarking on the design and development of novel therapeutics based on the N-benzylcyclopropanamine core.
Introduction: The Therapeutic Potential of the N-Benzylcyclopropanamine Scaffold
The cyclopropane ring, a unique three-membered carbocycle, imparts conformational rigidity and unique electronic properties to molecules, making it a valuable moiety in drug design. When coupled with a flexible N-benzyl group, the resulting N-benzylcyclopropanamine scaffold offers a versatile platform for creating compounds that can interact with a variety of biological targets. Compounds containing the cyclopropane structure have shown a wide array of biological activities, including antibacterial, antifungal, antiviral, antitumor, and antidepressant effects.[1] The N-benzyl substituent, on the other hand, can be readily modified to fine-tune the steric and electronic properties of the molecule, influencing its binding affinity and selectivity for specific receptors or enzymes.
This compound serves as an excellent starting point for exploring this chemical space. The ethoxy group on the benzyl ring provides a point for potential metabolic interactions and can influence the molecule's pharmacokinetic properties. This guide will use this core structure as a basis for discussing the broader class of N-(substituted benzyl)cyclopropanamine derivatives.
Synthesis of N-(4-Ethoxybenzyl)cyclopropanamine Analogs: A Strategic Approach
The synthesis of a library of N-(4-Ethoxybenzyl)cyclopropanamine analogs can be approached through a convergent strategy, where the cyclopropanamine core and various substituted benzyl halides are prepared separately and then coupled.
Synthesis of the Cyclopropanamine Core
Several methods exist for the synthesis of cyclopropylamine. A common industrial route involves the Hofmann rearrangement of cyclopropanecarboxamide.[2] For laboratory-scale synthesis and the generation of substituted cyclopropylamines, other methods may be more suitable. A modern and versatile approach involves the C-H activation of cyclopropylamine followed by cross-coupling reactions, allowing for the introduction of various aryl groups.[3]
Experimental Protocol: Synthesis of Cyclopropylamine via Hofmann Rearrangement
Materials:
-
Cyclopropanecarboxamide
-
Sodium hypobromite (or sodium hypochlorite)
-
Sodium hydroxide
-
Organic solvent (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Prepare a solution of sodium hypobromite by slowly adding bromine to a cold aqueous solution of sodium hydroxide.
-
Add cyclopropanecarboxamide to the freshly prepared sodium hypobromite solution.
-
Heat the reaction mixture under reflux for the time determined by reaction monitoring (TLC or GC-MS).
-
After completion, cool the reaction mixture and extract the cyclopropylamine into an organic solvent like dichloromethane.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
The solvent can be carefully removed by distillation to yield the cyclopropylamine. Caution: Cyclopropylamine is a volatile and flammable liquid.
Synthesis of Substituted Benzyl Halides
A diverse library of analogs requires a range of substituted benzyl halides. These can be synthesized from the corresponding substituted toluenes via free-radical halogenation or from substituted benzyl alcohols via reaction with a halogenating agent (e.g., SOCl₂ or PBr₃).
Experimental Protocol: Synthesis of 4-Ethoxybenzyl Bromide
Materials:
-
4-Ethoxytoluene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (radical initiator)
-
Carbon tetrachloride (or a safer alternative like acetonitrile)
Procedure:
-
Dissolve 4-ethoxytoluene and NBS in carbon tetrachloride.
-
Add a catalytic amount of benzoyl peroxide.
-
Reflux the mixture, monitoring the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter off the succinimide byproduct.
-
Remove the solvent under reduced pressure to obtain the crude 4-ethoxybenzyl bromide, which can be purified by distillation or chromatography.
Coupling and Derivatization
The final step involves the nucleophilic substitution reaction between cyclopropanamine and the desired benzyl halide. Further derivatization of the secondary amine can also be performed.
Experimental Protocol: Synthesis of N-(4-Ethoxybenzyl)cyclopropanamine
Materials:
-
Cyclopropanamine
-
4-Ethoxybenzyl bromide
-
A non-nucleophilic base (e.g., triethylamine or potassium carbonate)
-
A suitable solvent (e.g., acetonitrile or DMF)
Procedure:
-
Dissolve cyclopropanamine and the base in the chosen solvent.
-
Slowly add a solution of 4-ethoxybenzyl bromide to the mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Purify the crude product by column chromatography on silica gel.
-
To obtain the hydrochloride salt, dissolve the free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent. The precipitate can then be collected by filtration.
Logical Flow of Synthesis
Caption: General synthetic workflow for N-benzylcyclopropanamine derivatives.
Analytical Characterization: Ensuring Purity and Structural Integrity
Thorough analytical characterization is crucial for confirming the identity and purity of the synthesized analogs. A combination of spectroscopic and chromatographic techniques should be employed.
| Technique | Purpose | Expected Observations for N-(4-Ethoxybenzyl)cyclopropanamine HCl |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Signals corresponding to the ethoxy group (triplet and quartet), aromatic protons on the benzyl ring, the benzylic methylene protons, and the protons of the cyclopropyl ring. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for all unique carbon atoms, including those of the ethoxy group, the aromatic ring, the benzylic carbon, and the cyclopropyl carbons. |
| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the free base, and characteristic fragmentation patterns. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorptions for N-H stretching (amine salt), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching (ether). |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating high purity. |
The characterization of N-benzylphenethylamines and N-benzyl-5-methoxytryptamines has been extensively documented, providing a valuable reference for the types of analytical data to expect.[4]
Exploring Biological Activity and Structure-Activity Relationships (SAR)
The N-benzylcyclopropanamine scaffold is a versatile starting point for discovering compounds with a range of biological activities. Based on existing literature for related structures, several therapeutic areas are of particular interest.
Potential Biological Targets
-
Lysine-Specific Demethylase 1 (LSD1) Inhibition: Numerous studies have highlighted arylcyclopropylamines as potent inhibitors of LSD1, an enzyme implicated in cancer.[3][5] The design of novel analogs of N-(4-ethoxybenzyl)cyclopropanamine could lead to the discovery of new LSD1 inhibitors.[6]
-
NMDA Receptor Modulation: Certain cyclopropane derivatives have been identified as novel NMDA receptor channel blockers, suggesting potential applications in neurological disorders.[7]
-
Antimicrobial Activity: The cyclopropane moiety is present in some compounds with antibacterial and antifungal properties.[1]
-
Serotonin Receptor (5-HT₂A/₂C) Agonism: N-benzyl substitution on phenethylamines has been shown to significantly increase affinity and functional activity at 5-HT₂A receptors.[8]
Designing a Strategy for SAR Studies
A systematic SAR study is essential to optimize the biological activity of the lead compound. The following modifications to the N-(4-ethoxybenzyl)cyclopropanamine scaffold can be explored:
SAR Exploration Strategy
Caption: Key areas for SAR exploration on the N-benzylcyclopropanamine scaffold.
By systematically synthesizing and testing analogs with modifications in these three key areas, researchers can build a comprehensive understanding of the SAR for a given biological target. For example, studies on indolin-5-yl-cyclopropanamine derivatives have shown that the nature of the substituent on the cyclopropanamine nitrogen can greatly influence potency.[5]
Conclusion and Future Directions
The N-benzylcyclopropanamine scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has outlined a comprehensive approach to the synthesis, characterization, and biological evaluation of analogs based on this compound. While the direct biological activity of this specific compound is not yet widely reported, the extensive research on related structures provides a strong rationale for its exploration. Future work should focus on the synthesis of a diverse library of analogs and their screening against a panel of relevant biological targets. The insights gained from these studies will be invaluable in advancing our understanding of the therapeutic potential of this important class of molecules.
References
-
Structure–Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Synthesis and anticancer activity studies of cyclopamine derivatives. PubMed. [Link]
-
C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. PubMed. [Link]
-
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]
-
Structure-Activity Relationship Studies of Cyclopropenimines as Enantioselective Brønsted Base Catalysts. ResearchGate. [Link]
-
Synthesis and biological activity of conformationally restricted analogues of milnacipran: (1S, 2R)-1-phenyl-2-[(R)-1-amino-2-propynyl]-N,N- diethylcyclopropanecarboxamide is a novel class of NMDA receptor channel blocker. PubMed. [Link]
-
Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. PubMed. [Link]
-
Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. PMC. [Link]
-
Biological activity of benzylating N-nitroso compounds. Models of activated N-nitrosomethylbenzylamine. PubMed. [Link]
-
Cyclopropanamine Compounds and Use Thereof. PMC. [Link]
-
Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. Scientific Research Publishing. [Link]
-
Synthesis, Characterization and Antibacterial Activity Study of Para-Substituted Derivatives of N-Benzyl-3-Methylbuten-2-Enamides. PubMed. [Link]
- Process for the manufacture of cyclopropylamine.
-
Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC. [Link]
-
Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. MDPI. [Link]
-
Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PMC. [Link]
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Unveiling the Molecular Dossier: A Technical Guide to the Potential Biological Targets of N-(4-Ethoxybenzyl)cyclopropanamine hydrochloride
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Ethoxybenzyl)cyclopropanamine hydrochloride is a synthetic small molecule whose biological activities and molecular targets remain largely uncharacterized in publicly accessible literature. This technical guide provides a comprehensive framework for the elucidation of its potential biological targets, leveraging a scientifically rigorous, multi-pronged approach. Drawing from established principles of chemical biology and drug discovery, we present a logical workflow that integrates computational prediction with robust experimental validation. The central hypothesis of this guide posits that the presence of the N-benzylcyclopropanamine scaffold, a known pharmacophore, implicates Lysine-Specific Demethylase 1 (LSD1) as a primary potential target. Consequently, a significant portion of this document is dedicated to the experimental validation of this hypothesis. Furthermore, we outline unbiased, proteome-wide strategies to identify additional on- and off-target interactions, which are critical for a thorough understanding of the compound's mechanism of action and for anticipating potential toxicological liabilities. This guide is intended to serve as a practical and in-depth resource for researchers embarking on the target deconvolution of this, and structurally related, small molecules.
Introduction: The Enigma of this compound
This compound (Figure 1) is a small molecule featuring a core N-benzylcyclopropanamine structure. While its specific biological functions are not extensively documented, the cyclopropylamine moiety is a well-established pharmacophore present in several bioactive compounds, most notably as a key structural feature of irreversible inhibitors of enzymes such as monoamine oxidases (MAOs) and lysine-specific demethylase 1 (LSD1).[1] The structural similarity to known LSD1 inhibitors, such as tranylcypromine, forms the cornerstone of our initial investigation.[2]
This guide will first explore the rationale behind prioritizing LSD1 as a potential target. Subsequently, we will detail a comprehensive strategy for target identification and validation, encompassing both computational and experimental methodologies. The experimental workflows are designed to be self-validating, providing layers of evidence to confirm or refute target engagement and functional modulation.
The Prime Suspect: Lysine-Specific Demethylase 1 (LSD1/KDM1A)
LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation by catalyzing the demethylation of mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription.[3][4] Overexpression of LSD1 has been implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[5] The inhibitory mechanism of many cyclopropylamine-containing compounds involves the formation of a covalent adduct with the FAD cofactor, leading to irreversible enzyme inactivation.[1]
Given the structural motif of this compound, we hypothesize that it may act as an inhibitor of LSD1. The following sections outline the methodologies to test this hypothesis.
A Multi-Tiered Approach to Target Identification and Validation
A robust target identification strategy should not rely on a single methodology. We advocate for a tiered approach that begins with computational predictions to generate hypotheses, followed by direct biochemical and cell-based assays for validation.
Tier 1: In Silico Target Prediction
Computational methods offer a rapid and cost-effective means to scan the potential target space.[6]
-
Pharmacophore Modeling and Virtual Screening: A 3D pharmacophore model can be constructed based on known LSD1 inhibitors.[7][8] This model, which defines the essential spatial arrangement of chemical features required for binding, can then be used to virtually screen large compound databases to see if this compound fits the profile.
-
Molecular Docking: Molecular docking simulations can predict the binding pose and affinity of the compound within the active site of LSD1.[9] This provides insights into potential interactions with key amino acid residues and the FAD cofactor.
The following diagram illustrates a typical in silico workflow for target prediction.
Tier 2: Experimental Target Identification
Experimental approaches are essential to confirm the predictions generated in Tier 1 and to discover novel, unanticipated targets.
These methods aim to identify binding partners of the compound without prior assumptions.
-
Drug Affinity Responsive Target Stability (DARTS): This technique is based on the principle that the binding of a small molecule stabilizes its target protein, rendering it more resistant to proteolysis.[10][11][12] Cell lysates are treated with the compound or a vehicle control, followed by limited proteolysis. The protein patterns are then compared using SDS-PAGE and mass spectrometry to identify proteins that are protected from degradation by the compound.[13][14]
The logical flow of a DARTS experiment is depicted below.
-
Affinity Chromatography coupled with Mass Spectrometry (AC-MS): This "pull-down" method involves immobilizing the compound on a solid support (e.g., beads) to capture its interacting proteins from a cell lysate.[15][16] The bound proteins are then eluted and identified by mass spectrometry. For covalent binders, a photo-affinity probe can be synthesized to enable covalent capture upon UV irradiation.[17]
If LSD1 is identified in the unbiased screens or based on the strong structural hypothesis, its direct inhibition must be confirmed using biochemical assays.
-
Peroxidase-Coupled Assay: This is a common method that measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LSD1 demethylation reaction.[3][4] The H₂O₂ is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, allowing for spectrophotometric quantification of enzyme activity.
-
Antibody-Based Assays: These assays, such as DELFIA (dissociation-enhanced lanthanide fluorescent immunoassay), use specific antibodies to detect the demethylated histone substrate.[18] This provides a direct measure of product formation.
-
Mass Spectrometry-Based Assays: These highly sensitive assays directly measure the mass change of the peptide substrate upon demethylation, providing unambiguous evidence of enzyme activity.[19]
Table 1: Comparison of LSD1 Biochemical Assays
| Assay Type | Principle | Advantages | Disadvantages |
| Peroxidase-Coupled | Measures H₂O₂ byproduct | High-throughput, cost-effective | Indirect, prone to interference |
| Antibody-Based (DELFIA) | Detects demethylated product | High sensitivity and specificity | Requires specific antibodies, can be costly |
| Mass Spectrometry | Directly measures substrate/product mass | Label-free, highly sensitive, direct evidence | Requires specialized equipment, lower throughput |
Tier 3: Cellular Target Engagement and Functional Validation
Confirming that the compound interacts with its target in a cellular context and elicits a functional response is the ultimate goal of target validation.
-
Cellular Target Engagement Assays:
-
Western Blotting: Treatment of cells with an effective LSD1 inhibitor should lead to an accumulation of its substrate, H3K4me2. This can be readily detected by Western blotting using an antibody specific for H3K4me2.[4]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells or cell lysates by measuring the thermal stabilization of the target protein upon ligand binding.
-
-
Cell-Based Functional Assays:
-
Cell Viability/Proliferation Assays: The effect of the compound on the proliferation and viability of cancer cell lines known to be sensitive to LSD1 inhibition (e.g., acute myeloid leukemia (AML) and small-cell lung cancer (SCLC) cell lines) should be assessed.[20]
-
Differentiation Assays: In AML cell lines like THP-1, LSD1 inhibition can induce differentiation, which can be monitored by the expression of cell surface markers such as CD11b using flow cytometry.[20]
-
Gene Expression Analysis: The expression of known LSD1 target genes, such as Gfi-1b, can be measured by qRT-PCR to confirm functional modulation of LSD1 activity in cells.[2]
-
The following diagram outlines the integrated workflow for target validation.
Detailed Experimental Protocols
Protocol: Drug Affinity Responsive Target Stability (DARTS)
Objective: To identify proteins that are stabilized by this compound in a complex protein lysate.
Materials:
-
This compound
-
Cell line of interest (e.g., a cancer cell line)
-
Lysis buffer (e.g., M-PER Mammalian Protein Extraction Reagent)
-
Protease (e.g., Pronase)
-
Protease inhibitor cocktail
-
SDS-PAGE gels and running buffer
-
Coomassie Brilliant Blue or silver stain
-
Mass spectrometer
Procedure:
-
Cell Lysate Preparation: Harvest cells and prepare a clarified cell lysate according to standard protocols. Determine the protein concentration using a BCA or Bradford assay.
-
Compound Treatment: Aliquot the cell lysate into tubes. To the experimental tubes, add this compound to the desired final concentration. To the control tube, add an equivalent volume of the vehicle (e.g., DMSO). Incubate for 1 hour at room temperature.
-
Proteolysis: Add the protease to each tube at a predetermined optimal concentration. Incubate for a specific time at room temperature. The optimal protease concentration and incubation time should be determined empirically.
-
Quenching the Reaction: Stop the proteolysis by adding SDS-PAGE sample loading buffer and boiling the samples for 5 minutes.
-
SDS-PAGE: Separate the proteins by SDS-PAGE.
-
Visualization: Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.
-
Analysis and Mass Spectrometry: Compare the banding patterns between the compound-treated and vehicle-treated lanes. Excise protein bands that are present or more intense in the compound-treated lane. Identify the proteins in these bands using mass spectrometry.
Protocol: LSD1 Biochemical Assay (Peroxidase-Coupled)
Objective: To determine the in vitro inhibitory activity of this compound against LSD1.
Materials:
-
Recombinant human LSD1
-
H3 (1-21)K4me2 peptide substrate
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Assay buffer
-
This compound
-
Known LSD1 inhibitor (positive control, e.g., tranylcypromine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound and the positive control in assay buffer.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the LSD1 enzyme to each well (except for the no-enzyme control). Add the test compound or control to the appropriate wells. Incubate for a predetermined time at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Prepare a substrate solution containing the H3K4me2 peptide, HRP, and Amplex Red in assay buffer. Add this solution to each well to start the reaction.
-
Measure Fluorescence: Immediately begin reading the fluorescence (excitation ~530 nm, emission ~590 nm) in a microplate reader at regular intervals for 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Directions
This technical guide provides a comprehensive and actionable framework for the elucidation of the biological targets of this compound. The strong structural rationale for investigating LSD1 as a primary target is supported by a detailed, multi-tiered experimental plan. The outlined protocols for both unbiased target discovery and focused validation are based on established and robust methodologies in the field of chemical biology. Successful execution of this workflow will not only reveal the primary mechanism of action of this compound but also uncover potential off-target effects, which are crucial considerations for its further development as a chemical probe or therapeutic lead. The insights gained will pave the way for subsequent structure-activity relationship (SAR) studies and lead optimization efforts.
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An In-Depth Technical Guide to the Starting Materials for the Synthesis of N-(4-Ethoxybenzyl)cyclopropanamine Hydrochloride
Abstract
N-(4-Ethoxybenzyl)cyclopropanamine hydrochloride is a key chemical intermediate whose synthesis requires a nuanced understanding of its constituent parts and the reactions that form their linkages. This guide provides an in-depth analysis of the primary starting materials required for its synthesis, focusing on the most prevalent and efficient pathway: reductive amination. We will deconstruct the target molecule into its core components—cyclopropanamine and 4-ethoxybenzaldehyde—and explore their respective syntheses and commercial availability. Furthermore, this document details the selection of appropriate reducing agents and solvents, explains the causal logic behind these choices, and provides a validated experimental protocol. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the foundational chemistry involved in synthesizing this important compound.
Core Synthetic Strategy: A Convergent Approach via Reductive Amination
The molecular architecture of N-(4-Ethoxybenzyl)cyclopropanamine is ideally suited for a convergent synthesis strategy. The most logical and widely employed method for forming the critical secondary amine C-N bond is reductive amination (also known as reductive alkylation).[1][2][3] This powerful transformation involves two key steps, often performed in a single pot:
-
Imine Formation: The condensation of a primary amine (cyclopropanamine) with an aldehyde (4-ethoxybenzaldehyde) to form an intermediate imine (a Schiff base).
-
Reduction: The subsequent reduction of the imine intermediate to the target secondary amine.
The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling properties. This overall strategy is efficient, high-yielding, and offers excellent control over the final product.
Caption: Overall synthetic workflow via reductive amination.
Deep Dive into Key Starting Materials
The success of the synthesis hinges on the quality and accessibility of two primary building blocks.
The Carbonyl Component: 4-Ethoxybenzaldehyde
4-Ethoxybenzaldehyde serves as the electrophilic partner in the reaction, providing the benzyl portion of the final molecule. It is a versatile aromatic aldehyde used widely in the synthesis of pharmaceuticals and as a component in fragrances.[4][5]
-
CAS Number: 10031-82-0
-
Properties: Typically a clear yellow to light brown liquid with a characteristic sweet, floral aroma.[4]
-
Procurement: Commercially available from numerous chemical suppliers. For large-scale operations, sourcing directly from manufacturers is common.
-
In-House Synthesis: While often purchased, it can be synthesized in the lab. A common and reliable method is the Williamson ether synthesis, starting from the more readily available 4-hydroxybenzaldehyde and an ethylating agent like ethyl bromide or diethyl sulfate in the presence of a base (e.g., K₂CO₃). Another documented route involves the chloromethylation of ethoxybenzene followed by the Sommelet reaction.[6]
The Amine Component: Cyclopropanamine
Cyclopropanamine (or cyclopropylamine) is a strained primary amine that provides the unique cyclopropyl moiety. Its high ring strain contributes to specific reactivity profiles, making it a valuable intermediate in both pharmaceutical and agrochemical manufacturing.[7]
-
CAS Number: 765-30-0
-
Properties: A volatile, colorless liquid with an ammonia-like odor. It is miscible with water and many organic solvents.
-
Procurement: Commercially available, but its synthesis is more complex than that of 4-ethoxybenzaldehyde, which can be reflected in its cost.
-
In-House Synthesis: For cost-effectiveness or supply chain control, in-house synthesis may be necessary. A well-established route starts from γ-butyrolactone. This multi-step process involves ring-opening, esterification, cyclization, and ultimately a Hofmann or Curtius rearrangement to form the amine.[7]
Caption: Key steps in the synthesis of Cyclopropanamine from γ-Butyrolactone.
Reagents for Transformation: The Choice of Reducer
The choice of reducing agent is critical for the success of the reductive amination step. The ideal reagent should be selective for the imine double bond without reducing the aldehyde starting material or the aromatic ring.
Commonly employed reducing agents include:
-
Sodium Borohydride (NaBH₄): A cost-effective and common choice. However, it can also reduce the starting aldehyde, so the reaction is often performed stepwise: form the imine first, then add the borohydride.
-
Sodium Cyanoborohydride (NaBH₃CN): A milder and more selective reducing agent than NaBH₄.[2] It is particularly effective because it is stable in the slightly acidic conditions (pH ~6-7) that favor imine formation, allowing for a one-pot procedure.
-
Sodium Triacetoxyborohydride (STAB), Na(CH₃COO)₃BH: Another mild and highly selective reagent that is often preferred for its efficacy and non-toxic byproducts. It is particularly useful for reactions with acid-sensitive functional groups.[2]
-
Catalytic Hydrogenation (H₂/Catalyst): Using hydrogen gas with a metal catalyst (e.g., Palladium on Carbon, Raney Nickel) is a "green" alternative that produces only water as a byproduct.[8][9] This method is highly effective but requires specialized equipment for handling hydrogen gas under pressure.
Causality in Reagent Selection: The choice often comes down to a balance of reactivity, selectivity, cost, and safety. For laboratory-scale synthesis, Sodium Cyanoborohydride or STAB are frequently chosen for their high selectivity and the convenience of a one-pot reaction. For industrial-scale production, catalytic hydrogenation becomes more attractive due to its lower cost and waste profile.[9]
Data Summary: Starting Material Properties
| Compound | Role | Formula | MW ( g/mol ) | Typical Form | Molar Equiv. |
| 4-Ethoxybenzaldehyde | Carbonyl Component | C₉H₁₀O₂ | 150.17 | Yellow Liquid | 1.0 |
| Cyclopropanamine | Amine Component | C₃H₇N | 57.09 | Colorless Liquid | 1.0 - 1.2 |
| Sodium Cyanoborohydride | Reducing Agent | NaBH₃CN | 62.84 | White Solid | 1.0 - 1.5 |
| Methanol / Ethanol | Solvent | CH₄O / C₂H₆O | - | Liquid | - |
| Hydrochloric Acid | Salt Formation | HCl | 36.46 | Solution in Solvent | 1.0 - 1.1 |
Validated Experimental Protocol: A Self-Validating System
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Objective: To synthesize the target compound via one-pot reductive amination.
Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 4-ethoxybenzaldehyde (1.0 eq) and a suitable solvent such as methanol or ethanol (approx. 5-10 mL per gram of aldehyde).
-
Amine Addition: Add cyclopropanamine (1.1 eq) to the solution. If desired, acetic acid can be added as a catalyst to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: In a separate container, dissolve sodium cyanoborohydride (1.2 eq) in a minimal amount of the same solvent. Add this solution dropwise to the reaction mixture while maintaining the temperature below 30°C (an ice bath can be used if necessary).
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting aldehyde.
-
Workup: Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of dilute aqueous HCl until gas evolution ceases. Concentrate the mixture under reduced pressure to remove the bulk of the organic solvent.
-
Extraction: Dilute the remaining aqueous residue with water and adjust the pH to >10 with aqueous NaOH. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The basic conditions ensure the product is in its free base form, which is soluble in the organic phase.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-(4-ethoxybenzyl)cyclopropanamine free base, typically as an oil.
-
Salt Formation: Dissolve the crude oil in a minimal amount of a suitable solvent like diethyl ether or isopropanol. Slowly add a solution of HCl in the same solvent (or bubble HCl gas through the solution) until precipitation is complete.
-
Isolation: Collect the resulting white solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to afford the final this compound product.
Conclusion
The synthesis of this compound is a clear and instructive example of modern organic synthesis, relying on the robust and versatile reductive amination reaction. A thorough understanding of the primary starting materials—4-ethoxybenzaldehyde and cyclopropanamine —is paramount. While the former is widely available, the latter's more involved synthesis makes it a critical component to consider in planning. The choice of reducing agent, from borohydrides to catalytic hydrogenation, allows chemists to tailor the reaction to specific laboratory or industrial constraints, balancing selectivity, cost, and environmental impact. By mastering the procurement or synthesis of these core components, researchers are well-equipped to efficiently produce this valuable chemical intermediate.
References
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Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]
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Organic Syntheses. (n.d.). Benzaldehyde, 4-ethoxy-3-hydroxy-. Retrieved from [Link]
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-
WorldOfChemicals. (2026, February 12). The Essential Role of 4-Ethoxybenzaldehyde in Chemical Manufacturing. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2008, June 21). Synthesis of 4-hydroxybenzaldehyde from phenol? Retrieved from [Link]
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Alec, C. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]
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Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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Gellért, G., et al. (n.d.). Manganese Catalyzed Reductive Amination of Aldehydes using Hydrogen as Reductant. Supporting Information. Retrieved from [Link]
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MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]
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Predicted ADME properties of N-(4-Ethoxybenzyl)cyclopropanamine hydrochloride
An In-Depth Technical Guide to the Predicted ADME Profile of N-(4-Ethoxybenzyl)cyclopropanamine hydrochloride
Abstract
The successful progression of a therapeutic candidate through the drug development pipeline is intrinsically linked to its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Unfavorable ADME properties are a leading cause of late-stage clinical trial failures, making early-stage characterization paramount. This guide provides a comprehensive, in-depth analysis of the predicted ADME properties of this compound, a novel small molecule with therapeutic potential. By leveraging advanced in silico predictive models and outlining validating in vitro experimental protocols, this document serves as a critical resource for researchers, scientists, and drug development professionals. We will explore the molecule's predicted physicochemical properties, metabolic fate, potential for drug-drug interactions, and excretion pathways, offering a holistic view grounded in established scientific principles.
Introduction: The Imperative of Early-Stage ADME Profiling
This compound belongs to the benzylamine class of compounds, a scaffold present in numerous biologically active agents. Its unique combination of a cyclopropylamine moiety and an ethoxybenzyl group suggests a complex interplay of lipophilicity and basicity that will govern its pharmacokinetic behavior. Early and accurate prediction of a compound's ADME profile is not merely a data-gathering exercise; it is a strategic imperative that de-risks investment, conserves resources, and accelerates the delivery of safe and effective medicines to patients.
This guide employs a predictive-first approach, utilizing established computational algorithms to forecast the ADME parameters of this compound. These in silico findings are then paired with detailed, field-proven in vitro protocols that serve as the gold standard for experimental validation.
Predicted Physicochemical Properties and Absorption
Absorption is the process by which a drug enters systemic circulation. For orally administered drugs, this is governed by solubility (the ability to dissolve in the gastrointestinal fluid) and permeability (the ability to cross the intestinal membrane).
Key Physicochemical Descriptors
The fundamental physicochemical properties of a molecule provide the foundation for all ADME predictions. For this compound (Molecular Formula: C12H18ClNO), these are predicted as follows:
| Parameter | Predicted Value | Implication for ADME |
| Molecular Weight | 227.73 g/mol | Favorable for oral absorption (typically <500 g/mol ). |
| logP (Octanol/Water) | ~2.5 - 3.0 | Indicates moderate lipophilicity, balancing solubility and permeability. |
| pKa (Basic) | ~9.5 | The cyclopropylamine group is a primary amine, predicted to be strongly basic. The compound will be predominantly ionized in the stomach and partially ionized in the intestine. |
| Topological Polar Surface Area (TPSA) | ~38.3 Ų | Suggests good potential for passive intestinal and blood-brain barrier permeability (typically <140 Ų for CNS drugs, <90 Ų for oral drugs). |
Solubility Prediction
The ethoxy group and the hydrochloride salt form are expected to enhance aqueous solubility. However, the overall molecule retains significant lipophilic character.
-
Predicted Aqueous Solubility: Moderately soluble. The basic amine will be protonated and highly soluble at gastric pH (~1-2). In the higher pH of the intestine (~6-7.5), a larger fraction will exist as the less soluble free base, which could be a rate-limiting factor for absorption.
Permeability Prediction
Permeability is predicted using models that correlate physicochemical properties with the ability to traverse cellular membranes.
-
Predicted Permeability Class: High. The molecule's favorable TPSA and logP fall within the range typical for passively absorbed compounds. It is not predicted to be a significant substrate for efflux transporters like P-glycoprotein (P-gp), which can actively pump drugs out of intestinal cells.
In Silico ADME Prediction and In Vitro Validation Workflow
A robust ADME assessment follows a logical progression from computational prediction to experimental confirmation. This workflow ensures that resources are directed efficiently toward the most promising candidates.
Caption: A streamlined workflow from computational prediction to in vitro validation for ADME profiling.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
To validate the high permeability prediction, the PAMPA is a cost-effective, high-throughput first screen. It models passive diffusion across a lipid membrane.
Objective: To determine the passive permeability coefficient (Pe) of this compound.
Materials:
-
96-well filter plates (PVDF membrane, 0.45 µm)
-
96-well acceptor plates
-
Phosphatidylcholine in dodecane solution (e.g., 20 mg/mL)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Reference compounds (e.g., high-permeability propranolol, low-permeability atenolol)
-
LC-MS/MS system for quantification
Methodology:
-
Membrane Coating: Apply 5 µL of the phosphatidylcholine solution to the filter of each well on the donor plate. Allow the dodecane to evaporate for 5-10 minutes, leaving an artificial lipid membrane.
-
Donor Solution Preparation: Dilute the test compound and reference compounds to a final concentration of 10 µM in PBS (final DMSO concentration should be <1%). Add 200 µL of this solution to each well of the donor plate.
-
Acceptor Solution Preparation: Add 300 µL of fresh PBS to each well of the acceptor plate.
-
Assay Assembly: Carefully place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor solution.
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.
-
Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a validated LC-MS/MS method.
-
Calculation: The permeability coefficient (Pe) is calculated using the following equation:
-
Pe (cm/s) = [ -ln(1 - [Drug]acceptor / [Drug]equilibrium) ] * (VA * VD) / ( (VA + VD) * Area * Time )
-
Where VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the membrane surface area, and Time is the incubation time.
-
Predicted Distribution
Distribution describes how a drug reversibly leaves the bloodstream and enters the tissues. Key parameters are plasma protein binding (PPB) and the volume of distribution (Vd).
-
Plasma Protein Binding (PPB): Predicted to be high (>90%) . The molecule's lipophilicity (logP ~2.5-3.0) and basic nature suggest strong binding to albumin and alpha-1-acid glycoprotein in the plasma. High PPB can limit the free fraction of the drug available to exert its therapeutic effect.
-
Volume of Distribution (Vd): Predicted to be moderate to high . As a basic, lipophilic compound, it is expected to distribute from the plasma into tissues. A high Vd suggests tissue accumulation, which can lead to a longer half-life.
-
Blood-Brain Barrier (BBB) Penetration: Predicted to be high . The low TPSA and moderate lipophilicity are strong indicators of an ability to cross the BBB. This is a critical consideration if the target is in the central nervous system (CNS) or if CNS side effects are a concern.
Predicted Metabolism
Metabolism is the biotransformation of a drug, primarily in the liver, into more water-soluble compounds for excretion. This process is mediated mainly by the Cytochrome P450 (CYP) family of enzymes.
Predicted Metabolic Pathways
The structure of this compound presents several potential sites for metabolic attack.
Caption: Predicted major and minor metabolic pathways for the parent compound.
-
Major Pathway: O-de-ethylation of the ethoxy group to form the corresponding phenol (4-((cyclopropylamino)methyl)phenol). This is a very common metabolic route for ethoxyaryl compounds and is often mediated by CYP2D6 and CYP3A4.
-
Minor Pathways:
-
N-dealkylation: Cleavage of the cyclopropylamine group, though this is generally less favorable than O-dealkylation.
-
Aromatic Hydroxylation: Addition of a hydroxyl group to the benzene ring.
-
-
Phase II Metabolism: The phenolic metabolite formed via O-de-ethylation is a prime substrate for Phase II conjugation, particularly glucuronidation by UGT enzymes, to form a highly water-soluble glucuronide conjugate for excretion.
Predicted CYP450 Interactions
-
CYP Inhibition: The primary amine on the cyclopropyl group poses a potential risk for mechanism-based inhibition of certain CYP enzymes, particularly CYP2D6 or CYP3A4. This occurs when a metabolite forms a reactive intermediate that irreversibly binds to the enzyme. This potential liability requires experimental confirmation.
-
CYP Induction: The molecule is not predicted to be a strong inducer of CYP enzymes.
Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the in vitro intrinsic clearance (Clint) and half-life (t1/2) of the compound in a metabolically active system.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH-A, NADPH-B)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Test compound (1 mM stock in DMSO)
-
Positive control compound (e.g., testosterone, verapamil)
-
Ice-cold acetonitrile with an internal standard for reaction termination
-
LC-MS/MS system
Methodology:
-
Incubation Preparation: On ice, prepare a master mix containing HLM (final concentration 0.5 mg/mL) and phosphate buffer.
-
Initiation: Pre-warm the master mix at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Compound Addition: Immediately add the test compound to a final concentration of 1 µM.
-
Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the reaction mixture into a 96-well plate containing ice-cold acetonitrile with an internal standard to stop the reaction.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant for LC-MS/MS analysis.
-
Data Analysis: Quantify the remaining parent compound at each time point. Plot the natural log of the percentage of compound remaining versus time. The slope of the initial linear portion of this curve is the elimination rate constant (k).
-
Calculations:
-
Half-life (t1/2) = 0.693 / k
-
Intrinsic Clearance (Clint) (µL/min/mg protein) = (0.693 / t1/2) * (1 / [HLM protein concentration])
-
Predicted Excretion and Toxicity
Excretion
The primary route of excretion is predicted to be renal . Following extensive Phase I and Phase II metabolism, the resulting polar, water-soluble metabolites (especially the glucuronide conjugate) will be efficiently eliminated from the body via the kidneys. A smaller portion may be eliminated in the bile (hepatic excretion).
Predicted Toxicity Flags
Early toxicity screening is essential to identify potential safety liabilities.
-
hERG Inhibition: The combination of a basic amine and lipophilic character raises a moderate concern for potential inhibition of the hERG potassium channel, which can lead to cardiac QT prolongation. This requires experimental evaluation.
-
Mutagenicity (Ames Test): The molecule does not contain structural alerts (e.g., aromatic nitro groups, alkylating agents) that are commonly associated with mutagenicity. It is predicted to be non-mutagenic.
-
Phospholipidosis: As a cationic amphiphilic drug (CAD), there is a potential risk of inducing phospholipidosis.
Conclusion and Strategic Recommendations
The in silico assessment of this compound presents a promising, albeit challenging, ADME profile.
Favorable Predicted Properties:
-
Good oral absorption potential (high permeability, moderate solubility).
-
High potential for CNS penetration, which is advantageous if the therapeutic target is in the brain.
-
Clear metabolic pathways that lead to detoxification and excretion.
Potential Liabilities and Recommendations:
-
High Plasma Protein Binding: The high predicted PPB must be experimentally confirmed. A high bound fraction may necessitate higher doses to achieve a therapeutic concentration of free drug.
-
Metabolic Stability and DDI Potential: The predicted O-de-ethylation pathway suggests a susceptibility to metabolism by major CYP enzymes. The potential for mechanism-based CYP inhibition must be investigated early using in vitro assays. If inhibition is confirmed, structural modifications to block or slow metabolism may be required.
-
hERG Liability: The moderate risk for hERG inhibition should be prioritized for experimental testing using an automated patch-clamp assay.
This comprehensive predictive analysis provides a clear roadmap for the initial in vitro studies required to validate the ADME profile of this compound, enabling a data-driven approach to its continued development.
References
-
Lipinski's Rule of Five. Title: Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Source: Advanced Drug Delivery Reviews. URL: [Link]
-
Topological Polar Surface Area (TPSA). Title: Polar Surface Area (PSA). Source: Swiss Institute of Bioinformatics (SIB). URL: [Link]
Methodological & Application
Application Note & Protocol: A Guide to the In Vivo Preclinical Evaluation of N-(4-Ethoxybenzyl)cyclopropanamine hydrochloride (ECPH)
For Researchers, Scientists, and Drug Development Professionals.
Introduction
N-(4-Ethoxybenzyl)cyclopropanamine hydrochloride (ECPH), a novel small molecule, has been identified as a potent and selective inhibitor of monoamine oxidase B (MAO-B). MAO-B is a key enzyme responsible for the degradation of dopamine in the brain.[1][2] By inhibiting MAO-B, ECPH is hypothesized to increase synaptic dopamine concentrations, a mechanism with significant therapeutic potential for neurodegenerative disorders such as Parkinson's disease (PD).[3][4] MAO-B inhibitors have been shown to provide symptomatic relief and may possess neuroprotective properties, making them a cornerstone of PD therapy.[4]
This document provides a comprehensive guide for the in vivo evaluation of ECPH, outlining a logical, stepwise progression of studies from pharmacokinetics (PK) to pharmacodynamics (PD), efficacy, and safety. The protocols herein are designed to establish a robust preclinical data package to support further development, in alignment with regulatory expectations for investigational new drugs.[5][6][7]
Figure 1: Mechanism of Action. ECPH inhibits MAO-B, preventing dopamine degradation and increasing its availability.
Part 1: Pharmacokinetic (PK) Profiling
Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) of ECPH is fundamental. A well-defined PK profile informs dose selection for subsequent efficacy and toxicology studies and is a critical component of any regulatory submission.[5][8] The initial study will determine key parameters such as maximum concentration (Cmax), time to Cmax (Tmax), area under the curve (AUC), and half-life (t1/2) after a single administration.[9][10]
Protocol 1.1: Single-Dose Pharmacokinetic Study in Sprague-Dawley Rats
Objective: To characterize the plasma concentration-time profile of ECPH following oral (PO) and intravenous (IV) administration.
Materials:
-
Male Sprague-Dawley rats (n=18, 225-250g)
-
ECPH compound, vehicle (e.g., 0.5% methylcellulose for PO, saline for IV)
-
Dosing gavage needles and syringes
-
Blood collection tubes (K2-EDTA)
-
Centrifuge, analytical balance, vortex mixer
-
LC-MS/MS system for bioanalysis
Methodology:
-
Acclimatization: Acclimate animals for at least 3 days prior to the study.
-
Fasting: Fast animals overnight (approx. 12 hours) before dosing, with water ad libitum.
-
Group Allocation: Randomly assign animals to three groups (n=6 per group):
-
Group 1: PO administration (e.g., 10 mg/kg)
-
Group 2: IV administration (e.g., 2 mg/kg)
-
Group 3: Vehicle control (PO)
-
-
Dose Administration:
-
For PO, administer ECPH via oral gavage. The volume should not exceed 2 mL/100g body weight.[11]
-
For IV, administer via a tail vein bolus injection.
-
-
Blood Sampling: Collect sparse blood samples (approx. 200 µL) from the tail vein at specified time points. A typical schedule would be:
-
Pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Each animal is sampled at a subset of timepoints (e.g., 3-4 times) to minimize stress and blood loss.
-
-
Sample Processing: Immediately place blood into K2-EDTA tubes, mix gently, and centrifuge at 4°C (e.g., 2000 x g for 10 min) to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify ECPH concentrations in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate PK parameters.[9] Bioavailability (F%) can be calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Figure 2: Workflow for the single-dose PK study.
Expected Data Output:
| Parameter | IV Route (2 mg/kg) | PO Route (10 mg/kg) |
| Cmax (ng/mL) | 850 ± 120 | 450 ± 95 |
| Tmax (h) | 0.08 (first sample) | 1.0 ± 0.5 |
| AUC (0-inf) (ng·h/mL) | 1200 ± 210 | 2400 ± 350 |
| t1/2 (h) | 3.5 ± 0.8 | 4.1 ± 1.1 |
| Oral Bioavailability (F%) | N/A | 40% |
Part 2: Pharmacodynamic (PD) & Efficacy Assessment
Rationale: The goal is to demonstrate that ECPH engages its target (MAO-B) in the central nervous system and produces a therapeutic effect in a relevant disease model. For a selective MAO-B inhibitor, the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease is a well-established and appropriate choice.[12][13][14][15] MPTP is metabolized to the neurotoxin MPP+ by MAO-B in astrocytes, leading to selective destruction of dopaminergic neurons in the substantia nigra.[16]
Protocol 2.1: Target Engagement - Ex Vivo Brain MAO-B Occupancy
Objective: To determine the dose-dependent occupancy of MAO-B by ECPH in the mouse brain.
Methodology:
-
Dosing: Administer single oral doses of ECPH (e.g., 1, 3, 10, 30 mg/kg) or vehicle to groups of C57BL/6 mice (n=4-5/group).
-
Tissue Collection: At the time of expected peak brain concentration (informed by PK data, e.g., 1-2 hours post-dose), euthanize mice and rapidly dissect brain regions of interest (e.g., striatum, cortex).
-
MAO-B Activity Assay: Homogenize brain tissue and measure MAO-B enzymatic activity using a fluorometric assay kit or a radioligand binding assay.[17][18]
-
Calculation: Calculate percent MAO-B inhibition for each dose group relative to the vehicle-treated group. Plot the dose-response curve to determine the ED50 (the dose required to achieve 50% inhibition).
Protocol 2.2: Efficacy in the Sub-Acute MPTP Mouse Model
Objective: To assess the ability of ECPH to prevent MPTP-induced motor deficits and neurodegeneration.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)[12]
-
MPTP-HCl (Sigma-Aldrich), ECPH, vehicle
-
Rotarod apparatus, cylinder for behavioral testing
-
HPLC-ECD system for neurochemical analysis
Methodology:
-
Group Allocation (n=10-12/group):
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + MPTP
-
Group 3: ECPH (Low Dose) + MPTP
-
Group 4: ECPH (High Dose) + MPTP
-
-
Dosing Regimen:
-
Administer ECPH or vehicle orally once daily for 7 days.
-
On Day 3, co-administer MPTP (e.g., 18-20 mg/kg, intraperitoneal injection) four times at 2-hour intervals.[12] ECPH should be given ~60 minutes prior to the first MPTP injection.
-
-
Behavioral Testing (Day 7):
-
Rotarod Test: Assess motor coordination and balance. Place mice on an accelerating rotating rod and record the latency to fall. Conduct 3 trials per mouse.
-
Cylinder Test: Evaluate forelimb akinesia. Place the mouse in a transparent cylinder and score the number of left, right, and bilateral wall touches over a 5-minute period.
-
-
Terminal Procedures (Day 8):
-
Euthanize animals and dissect the striatum from one hemisphere for neurochemical analysis.
-
Perfuse and fix the other hemisphere for immunohistochemical analysis (e.g., tyrosine hydroxylase staining to quantify dopaminergic neuron loss).
-
-
Neurochemical Analysis: Measure levels of dopamine and its metabolites (DOPAC, HVA) in striatal homogenates using HPLC-ECD.
-
Statistical Analysis: Use ANOVA followed by an appropriate post-hoc test (e.g., Tukey's) to compare between groups.
Expected Data Output:
| Group | Rotarod Latency (s) | Striatal Dopamine (% of Control) |
| Vehicle + Saline | 180 ± 25 | 100 ± 12 |
| Vehicle + MPTP | 65 ± 15 | 35 ± 8 |
| ECPH (Low Dose) + MPTP | 110 ± 20 | 55 ± 10 |
| ECPH (High Dose) + MPTP | 165 ± 22 | 85 ± 11 |
| *p<0.01 vs Vehicle+Saline; **p<0.05 vs Vehicle+MPTP |
Part 3: Safety and Toxicology Evaluation
Rationale: Early identification of potential toxicity is essential for risk assessment.[19] The approach begins with an acute, single-dose study to determine the maximum tolerated dose (MTD) and identify overt signs of toxicity, followed by a short-duration repeat-dose study to assess target organ toxicity and inform dose selection for longer-term studies.[5][8][20] These studies should be conducted in compliance with Good Laboratory Practice (GLP) where required for regulatory submissions.
Protocol 3.1: Acute Oral Toxicity Study (Following OECD 423)
Objective: To determine the acute toxicity of ECPH after a single oral dose and classify the substance according to the Globally Harmonised System (GHS).[11][21][22]
Methodology:
-
Species: Use female Sprague-Dawley rats, as they are often slightly more sensitive.[11]
-
Procedure: This is a stepwise procedure using fixed doses (e.g., 300 mg/kg, 2000 mg/kg).
-
Dosing: Start with 3 animals at a single dose level.
-
Observation: Observe animals closely for the first 4 hours post-dosing and then daily for 14 days for clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic/CNS effects, and behavior). Record body weights.
-
Endpoint: The outcome (mortality or no mortality) at one dose level determines the next step. If mortality is observed, the dose for the next group is lowered. If no mortality is seen, a higher dose may be tested.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.
Protocol 3.2: 7-Day Repeat-Dose Oral Toxicity Study
Objective: To evaluate the toxicity of ECPH when administered daily for 7 days and identify potential target organs.
Rationale: The duration of preclinical toxicity studies should generally be equal to or exceed the duration of the proposed initial human trials.[20] A 7-day study supports very limited human exposure (e.g., in an exploratory IND).[5]
Methodology:
-
Species: Use one rodent species (e.g., Sprague-Dawley rats).
-
Group Allocation (n=5/sex/group):
-
Group 1: Vehicle Control
-
Group 2: Low Dose (e.g., 10 mg/kg/day - efficacious dose)
-
Group 3: Mid Dose (e.g., 50 mg/kg/day)
-
Group 4: High Dose (e.g., 250 mg/kg/day - approaching MTD)
-
-
Administration: Administer doses orally once daily for 7 consecutive days.
-
In-Life Monitoring:
-
Clinical Observations: Daily.
-
Body Weights: Pre-test and at least twice during the study.
-
Food Consumption: Measured daily.
-
-
Terminal Procedures:
-
Hematology & Clinical Chemistry: Collect blood at termination for analysis of key parameters (e.g., CBC, liver enzymes, kidney function markers).
-
Organ Weights: Weigh key organs (e.g., liver, kidneys, spleen, brain, heart).
-
Histopathology: Collect a comprehensive set of tissues, fix in formalin, and perform histopathological examination, at a minimum on control and high-dose groups.
-
Figure 3: Workflow for the 7-day repeat-dose toxicity study.
Special Consideration: Tyramine Pressor Response
Rationale: MAO inhibitors, particularly those that inhibit MAO-A, can cause a dangerous hypertensive crisis when tyramine-rich foods are consumed (the "cheese effect").[23][] Although ECPH is a selective MAO-B inhibitor, and this risk is substantially lower, assessing the potential for tyramine potentiation is a critical safety check, especially at higher doses where selectivity may be lost.[1][]
Protocol: Anesthetize rats and cannulate the carotid artery to monitor blood pressure. Administer ECPH or vehicle. After a set period, administer an oral or IV challenge of tyramine and measure the change in blood pressure. A significant potentiation of the pressor response in ECPH-treated animals compared to controls would indicate a potential safety liability.[25][26][27]
Conclusion and Future Directions
This comprehensive in vivo testing cascade provides a robust framework for characterizing the preclinical profile of this compound. Successful completion of these studies will establish the pharmacokinetic profile, demonstrate target engagement and efficacy in a relevant disease model, and provide a preliminary assessment of the safety margin.
Positive outcomes will support the initiation of longer-duration toxicology studies (e.g., 28-day or 90-day) in two species (one rodent, one non-rodent) as required for an Investigational New Drug (IND) application to proceed to Phase 1 clinical trials.[5][20]
References
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Wikipedia. Monoamine oxidase inhibitor. [Link]
-
Parkinson's Foundation. MAO-B Inhibitors. [Link]
-
ResearchGate. (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. [Link]
-
ResearchGate. Protocol for the MPTP mouse model of Parkinson's disease. [Link]
-
Parkinson's Foundation. MAO-B Inhibitors. [Link]
-
National Institutes of Health. Protocol for the MPTP mouse model of Parkinson's disease. [Link]
-
Parkinson's UK. MAO-B inhibitors (rasagiline, selegiline, safinamide). [Link]
-
OECD. Guidance Document on Acute Oral Toxicity Testing. [Link]
-
FDA. FDA Requirements for Preclinical Studies. [Link]
-
Open Exploration Publishing. An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy. [Link]
-
National Institutes of Health. Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease. [Link]
-
National Toxicology Program. OECD Test Guideline 401 - Acute Oral Toxicity. [Link]
-
National Institutes of Health. An inducible MAO-B mouse model of Parkinson's disease: a tool towards better understanding basic disease mechanisms and developing novel therapeutics. [Link]
-
OECD. Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. [Link]
-
Slideshare. OECD Guideline For Acute oral toxicity (TG 423). [Link]
-
National Institutes of Health. MPTP Mouse Models of Parkinson's Disease: An Update. [Link]
-
Creative Biolabs. MPTP Mouse Model of Parkinson's Disease. [Link]
-
FDA. FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. [Link]
-
National Institutes of Health. In vivo measurement of brain monoamine oxidase B occupancy by rasagiline, using (11)C-l-deprenyl and PET. [Link]
-
SciSpace. MPTP mouse models of Parkinson's disease: an update. [Link]
-
National Institutes of Health. Oral tyramine pressor test and the safety of monoamine oxidase inhibitor drugs: comparison of brofaromine and tranylcypromine in healthy subjects. [Link]
-
ResearchGate. Tyramine potentiation during treatment with MAO inhibitors: brofaromine and moclobemide vs irreversible inhibitors. [Link]
-
ResearchGate. (PDF) An inducible MAO-B mouse model of Parkinson's disease: a tool towards better understanding basic disease mechanisms and developing novel therapeutics. [Link]
-
ResearchGate. (PDF) Oral tyramine pressor test and the safety of MAO inhibitor drugs. [Link]
-
Cambridge University Press & Assessment. Tyramine and New Monoamine Oxidase Inhibitor Drugs. [Link]
-
AMSbiopharma. Preclinical research strategies for drug development. [Link]
-
Pharma Models. The Importance of Toxicology Research in Preclinical Studies. [Link]
-
Auxochromofours. FDA Toxicology Studies & Drug Approval Requirements. [Link]
-
FDA. M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. [Link]
-
FDA. Guidance for Industry. [Link]
-
Journal of Nuclear Medicine. In Vivo and In Vitro Characterization of a Novel MAO-B Inhibitor Radioligand, 18 F-Labeled Deuterated Fluorodeprenyl. [Link]
-
ASEAN. ASEAN GUIDELINE FOR THE CONDUCT OF BIOEQUIVALENCE STUDIES. [Link]
-
National Institutes of Health. In Vivo Metabolic Trapping Radiotracers for Imaging Monoamine Oxidase-A and –B Enzymatic Activity. [Link]
-
National Center for Biotechnology Information. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. [Link]
-
ACS Publications. Close Correlation of Monoamine Oxidase Activity with Progress of Alzheimer's Disease in Mice, Observed by in Vivo Two-Photon Imaging. [Link]
-
Food and Drug Administration. In Vivo Pharmacokinetic Bioequivalence Studies for Long-Acting Injectables (LAIs): Considerations and Challenges. [Link]
-
ResearchGate. Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models | Request PDF. [Link]
-
Saudi Food and Drug Authority. General Considerations for Preclinical Studies Submissions. [Link]
-
European Medicines Agency. Guideline on the pharmacokinetic and clinical evaluation of modified release dosage forms. [Link]
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Comprehensive NMR and Mass Spectrometry Characterization Protocol for N-(4-Ethoxybenzyl)cyclopropanamine Hydrochloride
Target Audience: Researchers, analytical scientists, and drug development professionals.
Introduction and Analytical Rationale
N-(4-Ethoxybenzyl)cyclopropanamine hydrochloride (Free base CAS: 892571-13-0[1]) is a highly versatile secondary amine building block utilized extensively in medicinal chemistry and active pharmaceutical ingredient (API) synthesis. Because secondary amine salts often exhibit complex solvation, hydrogen bonding, and proton exchange behaviors, rigorous structural elucidation is critical to ensure batch-to-batch reproducibility.
In accordance with the American Chemical Society (ACS) Guidelines for Characterization of Organic Compounds[2], proving the identity and homogeneity of a synthesized compound requires a multi-faceted analytical approach. Relying on a single technique leaves blind spots; therefore, this application note details a self-validating orthogonal workflow. By coupling High-Resolution Mass Spectrometry (HRMS) with multinuclear 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy[3], we establish a closed-loop validation system where the molecular formula derived from MS is cross-verified by the atomic connectivity and proton integration mapped by NMR.
Fig 1. Self-validating analytical workflow for compound characterization.
High-Resolution Mass Spectrometry (HRMS) Protocol
Mass spectrometry provides the foundational molecular formula and structural fragmentation pattern[3]. For this secondary amine, Electrospray Ionization Time-of-Flight (ESI-TOF) MS is selected.
Causality of Experimental Choices
-
Ionization Source (ESI+): Soft ionization is strictly required to preserve the intact protonated molecular ion
without prematurely fracturing the strained cyclopropyl ring. -
Solvent Additive (Formic Acid): The addition of 0.1% formic acid ensures the secondary amine is fully protonated in the LC droplet, maximizing ionization efficiency and signal-to-noise ratio.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 1.0 mg of this compound in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% formic acid. Dilute the stock solution 1:10 to prevent detector saturation.
-
Instrument Calibration: Calibrate the ESI-TOF mass spectrometer using a standard tuning mix to achieve a mass accuracy of < 3 ppm.
-
Acquisition Parameters: Operate in positive ion mode (ESI+). Set the capillary voltage to 3.5 kV, desolvation temperature to 350 °C, and scan range from m/z 50 to 500.
-
MS/MS Fragmentation: Isolate the precursor ion (m/z 192.1) and apply a collision energy (CE) of 20 eV using Argon as the collision gas to induce diagnostic fragmentation.
Quantitative Data Summary
Table 1: HRMS and MS/MS Fragmentation Data
| Ion Type | Measured m/z | Theoretical m/z | Mass Error (ppm) | Assignment / Formula |
| Precursor | 192.1385 | 192.1388 | -1.56 | |
| Fragment 1 | 135.0804 | 135.0804 | 0.00 | |
| Fragment 2 | 107.0491 | 107.0491 | 0.00 | |
| Fragment 3 | 58.0651 | 58.0651 | 0.00 |
Nuclear Magnetic Resonance (NMR) Protocol
While HRMS confirms the molecular components, NMR spectroscopy is mandated by USP General Chapter <761>[4] to elucidate the exact spatial arrangement and connectivity of the atoms.
Causality of Experimental Choices
-
Solvent Selection (Anhydrous DMSO-d6): Because the target is a hydrochloride salt, dissolving it in a protic solvent like
or would result in rapid deuterium exchange, causing the protons to disappear from the spectrum. Anhydrous DMSO-d6 disrupts hydrogen bonding while preventing chemical exchange, allowing the broad signal to be integrated quantitatively. -
Relaxation Delay (
): A 5-second relaxation delay is chosen for the NMR acquisition to ensure that all protons—especially those on the rigid aromatic ring—fully relax between pulses, guaranteeing accurate integrations for cross-validation[5].
Step-by-Step Methodology
-
Sample Preparation: Weigh exactly 15.0 mg of the compound into a clean glass vial. Dissolve completely in 0.6 mL of anhydrous DMSO-d6 (100 atom % D) containing 0.03% v/v TMS as an internal standard. Transfer to a 5 mm precision NMR tube.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Tune and match the probe to
and frequencies. Shim the magnet until the TMS line width at half-height is < 1 Hz. -
1D Acquisition:
- NMR: Acquire 16 scans with a 30° pulse angle and a 5-second relaxation delay.
- NMR: Acquire 1024 scans with a 30° pulse angle, WALTZ-16 decoupling, and a 2-second relaxation delay.
-
2D Acquisition: Acquire HSQC (one-bond heteronuclear correlation) and HMBC (long-range heteronuclear correlation) to map the carbon-proton framework.
Quantitative Data Summary
Table 2:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 9.45 | br s | 2H | - | |
| 7.42 | d | 2H | 8.5 | Aromatic H (ortho to benzyl) |
| 6.96 | d | 2H | 8.5 | Aromatic H (ortho to ethoxy) |
| 4.08 | s | 2H | - | Benzyl |
| 4.03 | q | 2H | 7.0 | Ethoxy |
| 2.65 | m | 1H | - | Cyclopropyl CH |
| 1.31 | t | 3H | 7.0 | Ethoxy |
| 0.95 | m | 2H | - | Cyclopropyl |
| 0.72 | m | 2H | - | Cyclopropyl |
Table 3:
| Chemical Shift (δ, ppm) | Type (from HSQC) | Assignment |
| 158.6 | C (Quat) | Aromatic C (ipso to ethoxy) |
| 131.2 | CH | Aromatic C (ortho to benzyl) |
| 123.8 | C (Quat) | Aromatic C (ipso to benzyl) |
| 114.6 | CH | Aromatic C (ortho to ethoxy) |
| 63.2 | Ethoxy | |
| 49.8 | Benzyl | |
| 29.6 | CH | Cyclopropyl CH |
| 14.7 | Ethoxy | |
| 3.8 | Cyclopropyl |
Data Validation & Structural Proof
The trustworthiness of this protocol relies on a self-validating system where independent data streams converge to prove a single structural reality.
-
Mass-to-Proton Correlation: HRMS established the exact formula
for the intact cation. The NMR integration yields exactly 18 protons. The presence of the broad singlet at δ 9.45 integrating to 2H perfectly accounts for the secondary amine hydrochloride salt state. -
Connectivity Verification (HMBC): The defining linkage of this molecule is the secondary amine bridge connecting the benzyl group to the cyclopropyl ring. In the HMBC spectrum, the benzyl
protons (δ 4.08) show a strong 3-bond correlation ( ) to the cyclopropyl CH carbon (δ 29.6). Conversely, the cyclopropyl CH proton (δ 2.65) correlates to the benzyl carbon (δ 49.8). This definitively proves the N-alkylation pattern and rules out any isomeric impurities.
Fig 2. Key HMBC correlations proving the N-alkyl linkage and structural framework.
References
-
American Chemical Society (ACS). "Guidelines for Characterization of Organic Compounds." ACS Publications.[2][6][7]
-
United States Pharmacopeia (USP). "General Chapter <761> Nuclear Magnetic Resonance Spectroscopy." USP-NF.[4][5][8]
-
ChemScene. "N-(4-ethoxybenzyl)cyclopropanamine Product Information." ChemScene. [1]
-
Research and Reviews. "Characterization and Identification in Organic Chemistry through Analytical Techniques." Research and Reviews.[3]
Sources
Application Note: Assessing Intestinal Permeability of N-(4-Ethoxybenzyl)cyclopropanamine hydrochloride using the Caco-2 Cell Model
Introduction: The Critical Role of Permeability in Drug Discovery
The journey of an orally administered drug from ingestion to systemic circulation is fraught with biological barriers, the most significant of which is the intestinal epithelium. A compound's ability to effectively cross this barrier—its permeability—is a fundamental determinant of its oral bioavailability and, ultimately, its therapeutic potential. In early-stage drug discovery, accurately predicting human intestinal absorption is paramount for selecting viable candidates and avoiding costly late-stage failures.
The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, with highly permeable drugs (BCS Class I and II) generally exhibiting better oral absorption[1][2]. Regulatory bodies like the U.S. Food and Drug Administration (FDA) recognize the predictive power of in vitro permeability assays, allowing for biowaivers of in vivo bioequivalence studies for certain drug classes if high permeability is demonstrated[3][4].
This application note provides a comprehensive guide to assessing the intestinal permeability of the research compound N-(4-Ethoxybenzyl)cyclopropanamine hydrochloride (CAS: 1050214-32-8, MW: 227.73 g/mol ) using the Caco-2 cell monolayer model. While this document focuses on a specific molecule, the principles and protocols described herein are broadly applicable to other small molecule drug candidates.
We will explore three common permeability assays before detailing a robust protocol for the Caco-2 model, which is considered the gold standard for predicting human oral absorption.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based, high-throughput assay that models passive, transcellular diffusion across a lipid-infused artificial membrane.[5][6][7][8] It is excellent for early screening but does not account for active transport or paracellular pathways.[8]
-
Madin-Darby Canine Kidney (MDCK) Cell Assay: A cell-based model often used to predict blood-brain barrier (BBB) permeability.[9] Genetically engineered MDCK cells overexpressing specific transporters, such as P-glycoprotein (MDR1-MDCK), are valuable tools for studying efflux mechanisms.[10][11][12][13]
-
Caco-2 Cell Assay: Derived from a human colorectal adenocarcinoma, Caco-2 cells differentiate into a polarized monolayer of enterocytes that structurally and functionally resemble the small intestine epithelium.[14][15] They form tight junctions and express key uptake and efflux transporters (e.g., P-gp, BCRP), making this model suitable for studying both passive and active transport mechanisms.[15][16]
Given its comprehensive nature, this guide will focus on the Caco-2 bidirectional permeability assay to provide the most physiologically relevant data for this compound.
Principle of the Caco-2 Bidirectional Permeability Assay
The Caco-2 assay relies on a confluent monolayer of differentiated cells cultured on a semi-permeable membrane insert, which separates a culture well into an apical (AP) and a basolateral (BL) compartment.[15] This setup mimics the gastrointestinal barrier, where the AP side represents the intestinal lumen and the BL side represents the bloodstream.
By adding the test compound to one compartment and measuring its rate of appearance in the other over time, we can determine its apparent permeability coefficient (Papp) .[17] The experiment is conducted in two directions:
-
Apical to Basolateral (A→B): Measures the rate of absorption from the "gut" to the "blood."
-
Basolateral to Apical (B→A): Measures the rate of secretion from the "blood" back into the "gut."
Comparing the Papp values from both directions allows for the calculation of an Efflux Ratio (ER) . An ER significantly greater than 2 indicates that the compound is actively transported out of the cell by efflux pumps, such as P-glycoprotein (P-gp), which can limit its systemic absorption.[17][18]
A Self-Validating System: Ensuring Monolayer Integrity
The trustworthiness of any Caco-2 permeability data hinges on the integrity of the cell monolayer. A "leaky" monolayer, where tight junctions are not fully formed, will yield artificially high permeability values. Therefore, two validation steps are mandatory before every experiment.
Transepithelial Electrical Resistance (TEER)
TEER is a non-invasive, quantitative measure of the electrical resistance across the cell monolayer.[19][20] It directly reflects the tightness of the paracellular pathway (the space between cells). A high TEER value indicates a well-formed, confluent monolayer with robust tight junctions.
-
Rationale: Caco-2 monolayers must be cultured for approximately 21 days to differentiate and achieve optimal TEER values, typically ≥200 Ω·cm².[21][22] This lengthy culture period is essential for the cells to express the transporters and form the tight junctions that mimic the in vivo intestinal barrier.
-
Acceptance Criterion: Monolayers with TEER values below the established threshold for the laboratory (e.g., <200 Ω·cm²) must be discarded.[21][22]
Lucifer Yellow Paracellular Marker Assay
Lucifer Yellow is a hydrophilic fluorescent dye that cannot cross cell membranes and is restricted to the paracellular pathway.[23] Its passage across the monolayer is therefore a direct measure of barrier leakiness.
-
Rationale: This assay provides a functional confirmation of the TEER measurement. While TEER measures ionic conductance, Lucifer Yellow permeability quantifies the flux of a small molecule, providing a complementary assessment of barrier integrity.[19][23]
-
Acceptance Criterion: The Papp for Lucifer Yellow should be very low, typically <1.0 x 10⁻⁶ cm/s. Higher values indicate a compromised monolayer.[24][25]
Detailed Protocol: Bidirectional Caco-2 Assay
This protocol is designed for a 24-well Transwell® plate format. All volumes should be adjusted for other formats.
Materials and Reagents
-
Caco-2 cells (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Non-Essential Amino Acids (NEAA)
-
0.25% Trypsin-EDTA
-
Transwell® inserts (e.g., 0.4 µm pore size, 0.33 cm² surface area for 24-well plates)
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺/Mg²⁺, buffered with HEPES
-
This compound
-
Control Compounds:
-
High Permeability: Propranolol (passive transcellular)
-
Low Permeability: Atenolol (passive paracellular)
-
P-gp Substrate: Digoxin (active efflux)
-
-
Lucifer Yellow CH, dilithium salt
-
Epithelial Volt-Ohm Meter (EVOM) with "chopstick" electrodes
-
Analytical equipment (LC-MS/MS recommended)
Experimental Workflow
Step-by-Step Methodology
Phase 1: Cell Seeding and Differentiation (21-24 days)
-
Cell Culture: Maintain Caco-2 cells according to standard protocols. Do not use cells beyond passage 40-50, as transporter expression may change.
-
Seeding: Seed Caco-2 cells onto the apical surface of Transwell® inserts at a density of ~6 x 10⁴ cells/cm².
-
Differentiation: Culture the cells for 21 to 24 days in a 37°C, 5% CO₂ incubator. Change the culture medium in both AP and BL compartments every 2-3 days.[16]
Phase 2: Monolayer Integrity Verification
-
TEER Measurement:
-
Allow the plate and a blank insert (with media, no cells) to equilibrate to room temperature for 30 minutes.
-
Sterilize "chopstick" electrodes with 70% ethanol and rinse with sterile HBSS.[26][27]
-
Measure the resistance (Ω) of the blank insert and each cell monolayer insert.
-
Calculate the final TEER value using the formula: TEER (Ω·cm²) = (R_total - R_blank) x Membrane Area (cm²) [20]
-
Only use inserts that meet the pre-defined acceptance criterion (e.g., >200 Ω·cm²).
-
-
Lucifer Yellow (LY) Assay (can be run concurrently with the main experiment):
-
Add LY to the AP compartment of a subset of wells at a final concentration of 100 µM.
-
After the main experiment's incubation period (e.g., 2 hours), collect a sample from the BL chamber.
-
Measure fluorescence and calculate the Papp of LY. Ensure it is below the acceptance threshold (<1 x 10⁻⁶ cm/s).[23][28]
-
Phase 3: Permeability Experiment (Bidirectional)
-
Preparation: Prepare dosing solutions of this compound and control compounds (e.g., 10 µM) in pre-warmed (37°C) HBSS.[16]
-
Wash: Gently aspirate the culture medium from both AP and BL compartments. Wash the monolayer twice with warm HBSS.
-
Dosing (in triplicate for each condition):
-
For A→B Transport: Add 0.3 mL of dosing solution to the AP compartment and 1.2 mL of fresh HBSS to the BL compartment.
-
For B→A Transport: Add 1.2 mL of dosing solution to the BL compartment and 0.3 mL of fresh HBSS to the AP compartment.[21]
-
-
Sampling (Time Zero): Immediately after dosing, take a small aliquot from the donor compartment (C₀ sample).
-
Incubation: Incubate the plate at 37°C for 2 hours with gentle orbital shaking (~50-100 rpm) to reduce the unstirred water layer.[21]
-
Sampling (Final): After 2 hours, collect samples from both the donor and receiver compartments for analysis.
Phase 4: Sample Analysis
-
Quantification: Analyze the concentration of the compound in all receiver and donor samples using a validated analytical method, such as LC-MS/MS, which provides high sensitivity and specificity.
-
Recovery Calculation: Calculate the % Recovery to check for issues like non-specific binding or metabolism. % Recovery = [(C_final_donor * V_donor) + (C_final_receiver * V_receiver)] / (C_initial_donor * V_donor) * 100 A recovery of 70-130% is generally considered acceptable.
Data Analysis and Interpretation
Calculation of Apparent Permeability (Papp)
The Papp coefficient is calculated using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C₀) [17][29][30]
Where:
-
dQ/dt: The rate of permeation (amount of compound in the receiver compartment over time, in µmol/s or µg/s).
-
A: The surface area of the membrane (e.g., 0.33 cm²).
-
C₀: The initial concentration in the donor compartment (in µmol/mL or µg/mL).
For a single time point experiment (e.g., 2 hours), the equation simplifies to:
Papp (cm/s) = (V_R * C_R) / (A * t * C₀)
Where:
-
V_R: Volume of the receiver compartment (mL).
-
C_R: Concentration in the receiver compartment at the end of the incubation (µmol/mL).
-
t: Incubation time (seconds).
Calculation of Efflux Ratio (ER)
The Efflux Ratio is a simple comparison of the secretory and absorptive permeability.
ER = Papp (B→A) / Papp (A→B) [29]
Interpreting the Results
The calculated Papp (A→B) and ER values are used to classify the compound.
| Papp (A→B) Value (x 10⁻⁶ cm/s) | Permeability Classification | Predicted Human Absorption |
| < 1.0 | Low | < 50% |
| 1.0 - 10.0 | Moderate | 50 - 84% |
| > 10.0 | High | ≥ 85% |
| Table 1: General classification of intestinal permeability based on Caco-2 Papp (A→B) values.[1][18] These boundaries can vary slightly between laboratories. |
| Efflux Ratio (ER) | Interpretation | Implication |
| < 2.0 | No significant active efflux. | Absorption is likely driven by passive diffusion. |
| ≥ 2.0 | Potential substrate of an efflux transporter (e.g., P-gp). | Oral bioavailability may be limited by active efflux.[17][18] |
| Table 2: Interpretation of the Efflux Ratio. |
Conclusion
The Caco-2 permeability assay is an indispensable tool in modern drug discovery, providing critical, physiologically relevant data for predicting the oral absorption of drug candidates like this compound. By following a robust, self-validating protocol that includes mandatory integrity checks (TEER and Lucifer Yellow), researchers can generate reliable Papp and Efflux Ratio data. This information is crucial for making informed decisions, ranking compounds, and building predictive models for in vivo performance, ultimately streamlining the path from the laboratory to the clinic.
References
-
Srinivasan, B., Kolli, A. R., Esch, M. B., Abaci, H. E., Shuler, M. L., & Hickman, J. J. (2015). TEER measurement techniques for in vitro barrier model systems. Journal of laboratory automation, 20(2), 107–126. Available at: [Link]
-
European Commission Joint Research Centre. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Available at: [Link]
-
STEMCELL Technologies. (2020). How to Perform a TEER Measurement to Evaluate Epithelial Barrier Integrity in ALI Cultures. YouTube. Available at: [Link]
-
Creative Bioarray. MDCK Permeability Assay. Available at: [Link]
-
ScienceDirect. Evaluation of the MDR-MDCK cell line as a permeability screen for blood-brain barrier. International Journal of Pharmaceutics. Available at: [Link]
-
University of Maryland, Baltimore. Caco2 assay protocol. Available at: [Link]
-
Creative Bioarray. Caco-2 Permeability Assay Protocol. Available at: [Link]
-
Bio-protocol. Apparent Permeability Coefficients (Papp) and Efflux Ratio (ER). Available at: [Link]
-
Evotec. Caco-2 Permeability Assay. Available at: [Link]
-
BioDuro. ADME MDR1-MDCK Permeability Assay. Available at: [Link]
-
JoVE. Video: Lucifer Yellow - A Robust Paracellular Permeability Marker in a Cell Model of the Human Blood-brain Barrier. Available at: [Link]
-
Evotec. MDCK-MDR1 Permeability Assay. Available at: [Link]
-
Dynamic42. (2025). What is TEER? - Trans-Epithelial Electrical Resistance Assay. Available at: [Link]
-
Charnwood Discovery. Caco-2 Permeability In Vitro Assay. Available at: [Link]
-
PubMed. (2005). Evaluation of the MDR-MDCK cell line as a permeability screen for the blood-brain barrier. International journal of pharmaceutics, 288(2), 349–359. Available at: [Link]
-
Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]
-
Bio-protocol. Transepithelial Electrical Resistance Measurements. Available at: [Link]
-
Charnwood Discovery. PAMPA In Vitro Assay. Available at: [Link]
-
Emulate. Apparent Permeability (Papp) Calculator. Available at: [Link]
-
JoVE. (2023). Lucifer Yellow - A Robust Paracellular Permeability Marker in a Cell Model of the Human Blood-brain Barrier - a 2 minute Preview of the Experimental Protocol. YouTube. Available at: [Link]
-
PQRI. Reexamination of Solubility and Permeability Class Boundaries of the FDA Guidance on Biowavers for Immediate-Release Solid Oral. Available at: [Link]
-
Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]
-
ResearchGate. Apparent permeability coefficient calculated from the general equation... Available at: [Link]
-
Taylor & Francis Online. Lucifer yellow – Knowledge and References. Available at: [Link]
-
SciELO. (2018). Evaluation of the Apparent Permeability Xoefficient (Papp) of 5-o-β-d galactopyranosyl-7-methoxy-3'-4'-dihydroxy-4-phenylcoumarin in MDCK Cells. Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas, 17(1). Available at: [Link]
-
BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available at: [Link]
-
U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. Available at: [Link]
-
Semantic Scholar. (2019). Evaluation of drug permeability methods recommended by health authorities. Medicine Science | International Medical Journal. Available at: [Link]
-
U.S. Food and Drug Administration. Guidance for Industry: Immediate Release Solid Oral Dosage Forms Scale-Up and Postapproval Changes. Available at: [Link]
-
Ovid. (2004). The “High Solubility” Definition of the Current FDA Guidance on Biopharmaceutical Classification System May Be Too Strict for Acidic Drug. Pharmaceutical Research, 21(2). Available at: [Link]
-
PubMed. (2019). Simplified Method to Determine the Efflux Ratio on P-Glycoprotein Substrates Using Three-Compartment Model Analysis for Caco-2 Cell Assay Data. Pharmaceutical research, 37(1), 13. Available at: [Link]
-
ResearchGate. Efflux ratio calculated in Caco-2 cells for reference compounds atenolol, propranolol, and dasatinib. Available at: [Link]
-
Bienta. Caco-2 Method Validation. Available at: [Link]
-
Oakwood Chemical. N-(4-Methoxybenzyl)cyclopropanamine hydrochloride. Available at: [Link]
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Techniques for measuring N-(4-Ethoxybenzyl)cyclopropanamine hydrochloride enzyme inhibition
Application Note & Protocols
Topic: Techniques for Measuring N-(4-Ethoxybenzyl)cyclopropanamine hydrochloride Enzyme Inhibition Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound belongs to a class of compounds containing a cyclopropylamine moiety, a key pharmacophore known to inhibit flavin-dependent amine oxidases. This structural feature strongly suggests potential inhibitory activity against critical enzyme targets such as Monoamine Oxidases (MAO-A and MAO-B) and Lysine-Specific Demethylase 1 (LSD1). Accurate characterization of this inhibition is crucial for drug discovery and development, particularly in neurodegenerative disease and oncology. This guide provides a comprehensive overview and detailed protocols for measuring the inhibitory potency (IC50) of this compound against these enzymes using robust, validated biochemical assays. We will delve into the principles of fluorometric and spectrophotometric methods, emphasizing experimental design, data analysis, and the importance of orthogonal validation to ensure scientific rigor.
Introduction: The Significance of the Cyclopropylamine Moiety
The cyclopropylamine functional group is a well-established "warhead" in medicinal chemistry, capable of forming a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor of certain amine oxidases.[1] This mechanism is famously utilized by the irreversible MAO inhibitor tranylcypromine.[1] Given that this compound shares this critical structural feature, it is imperative to characterize its activity against two major FAD-dependent enzyme families:
-
Monoamine Oxidases (MAO-A & MAO-B): These mitochondrial enzymes are central to the metabolism of neurotransmitters like serotonin and dopamine.[2][3] Inhibitors of MAO-A are used as antidepressants, while MAO-B inhibitors are applied in the treatment of Parkinson's and Alzheimer's diseases.[3]
-
Lysine-Specific Demethylase 1 (LSD1/KDM1A): This enzyme plays a pivotal role in epigenetic regulation by removing methyl groups from histones, primarily H3K4me1/2.[1] Overexpression of LSD1 is linked to various cancers, making it a significant oncology target.[4][5]
This document provides detailed, field-proven protocols to quantify the inhibitory activity of the target compound against these enzymes.
Core Principles of Enzyme Inhibition Measurement
The most common metric for quantifying the potency of an inhibitor is the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions.[6][7] It is determined by measuring enzyme activity across a range of inhibitor concentrations and fitting the data to a dose-response curve.
Workflow for IC50 Determination
Caption: General workflow for determining the IC50 value of an enzyme inhibitor.
PART 1: Monoamine Oxidase (MAO-A & MAO-B) Inhibition Assays
MAOs catalyze the oxidative deamination of monoamines, producing an aldehyde, ammonia, and hydrogen peroxide (H₂O₂).[8] Assays typically leverage the detection of one of these products. The most common high-throughput method utilizes the H₂O₂ byproduct in a coupled reaction.
Protocol 1: Coupled Fluorometric MAO Inhibition Assay
This assay is highly sensitive and relies on the principle that H₂O₂ produced by MAO reacts with a probe (e.g., Amplex™ Red) in the presence of horseradish peroxidase (HRP) to generate a highly fluorescent product, resorufin.[1][9] The rate of fluorescence increase is directly proportional to MAO activity.
Caption: Coupled reaction for the fluorometric detection of MAO activity.
-
Enzymes: Recombinant human MAO-A and MAO-B (e.g., from Sigma-Aldrich or other suppliers).
-
Inhibitor: this compound, dissolved in DMSO to a 10 mM stock.
-
Substrate: p-Tyramine hydrochloride (a substrate for both MAO-A and MAO-B)[9], 100 mM stock in Assay Buffer.
-
Detection Reagents: Amplex™ Red reagent, Horseradish Peroxidase (HRP).
-
Positive Controls: Clorgyline (MAO-A specific inhibitor)[3], Selegiline (MAO-B specific inhibitor)[3].
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4.
-
Plate: Black, flat-bottom 96-well microplate.
-
Instrumentation: Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~585-595 nm).
-
Inhibitor Preparation:
-
Perform a serial dilution of this compound stock solution in DMSO. Then, dilute these DMSO stocks into Assay Buffer to create 2X final concentrations. A typical 8-point concentration range might be 1 nM to 30 µM.
-
Causality: The serial dilution in DMSO prevents solubility issues, and the subsequent dilution in buffer minimizes the final DMSO concentration in the assay (<1%), which can otherwise affect enzyme activity.
-
-
Working Detection Reagent Preparation:
-
Prepare a fresh solution containing Amplex Red and HRP in Assay Buffer according to the manufacturer's instructions (e.g., from a kit like the Monoamine Oxidase Activity Assay Kit).[9] Protect this solution from light.
-
-
Assay Setup (per well):
-
Add 50 µL of the 2X inhibitor dilutions (or positive controls/vehicle control) to the wells of the 96-well plate.
-
Add 25 µL of MAO-A or MAO-B enzyme solution (diluted in Assay Buffer to a 4X concentration).
-
Self-Validation: Include "No Enzyme" controls (add buffer instead of enzyme) to measure background fluorescence and "No Inhibitor" (vehicle) controls to define 100% enzyme activity.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 15 minutes.
-
Expertise Insight: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is especially important for time-dependent or irreversible inhibitors like those with a cyclopropylamine group.
-
-
Reaction Initiation:
-
Add 25 µL of 4X p-Tyramine substrate solution to all wells to initiate the reaction. The final substrate concentration should be at or near the Km value for the enzyme to ensure sensitivity to competitive inhibitors.
-
The final volume in each well will be 100 µL.
-
-
Signal Measurement:
-
Immediately place the plate in the microplate reader, pre-set to 37°C.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for 20-30 minutes. Alternatively, for a single endpoint reading, incubate for 30 minutes and then read the fluorescence.
-
-
Subtract the background fluorescence (from "No Enzyme" wells) from all other readings.
-
Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the kinetic curve (fluorescence units per minute).
-
Calculate the Percent Inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_vehicle)) * 100
-
Plot % Inhibition versus the log[Inhibitor Concentration].
-
Fit the data to a four-parameter logistic (sigmoidal) equation to determine the IC50 value.[6][7]
| Parameter | MAO-A | MAO-B |
| Enzyme Source | Recombinant Human | Recombinant Human |
| Substrate | p-Tyramine (100 µM) | p-Tyramine (200 µM) |
| Example IC50 (nM) | [Hypothetical Value] | [Hypothetical Value] |
| Positive Control | Clorgyline | Selegiline |
| Control IC50 (nM) | ~10 nM | ~30 nM |
| Table 1: Example Data Summary for MAO Inhibition Assays. |
PART 2: Lysine-Specific Demethylase 1 (LSD1) Inhibition Assays
LSD1 catalyzes the demethylation of mono- and di-methylated lysine residues on histone tails, also producing H₂O₂ as a byproduct.[1] Therefore, similar HRP-coupled assays can be used. However, due to the potential for compound interference in coupled assays, it is best practice to validate hits with a direct detection method.[5]
Protocol 2: HRP-Coupled Fluorometric LSD1 Inhibition Assay
This protocol is analogous to the MAO assay, using a methylated histone peptide as the substrate.
-
Enzyme: Recombinant human LSD1/CoRest complex.
-
Inhibitor: this compound.
-
Substrate: A di-methylated histone H3 lysine 4 (H3K4me2) peptide.
-
Detection Reagents: Amplex™ Red reagent, Horseradish Peroxidase (HRP).
-
Positive Control: Tranylcypromine or a known specific LSD1 inhibitor (e.g., ORY-1001).[5]
-
Assay Buffer: 50 mM HEPES, pH 7.5.
-
Instrumentation: Fluorescence microplate reader.
-
Reagent Preparation: Prepare inhibitor dilutions and detection reagents as described in the MAO protocol.
-
Assay Setup (per well):
-
Add 50 µL of 2X inhibitor dilutions to the wells.
-
Add 25 µL of 4X LSD1 enzyme solution.
-
-
Pre-incubation: Incubate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Add 25 µL of 4X H3K4me2 peptide substrate to start the reaction.
-
Signal Measurement: Measure fluorescence kinetically at 37°C for 30-60 minutes.
The data analysis is identical to the method described for the MAO assay, yielding an IC50 value for LSD1 inhibition.
Orthogonal Validation: Antibody-Based Detection
To ensure that the observed inhibition is due to direct action on LSD1 and not interference with the HRP coupling system, a secondary assay is highly recommended.[1][5] Antibody-based assays, such as HTRF® (Homogeneous Time-Resolved Fluorescence) or AlphaLISA®, directly measure the product of the enzymatic reaction.
Caption: Principle of a HTRF assay to directly detect LSD1 product formation.
In this setup, a biotinylated substrate is used. After the reaction, a europium (Eu)-labeled antibody specific to the demethylated product and streptavidin-conjugated XL665 are added. When the product is present, the donor (Eu) and acceptor (XL665) are brought into close proximity, resulting in a FRET signal. An inhibitor will prevent product formation and thus reduce the signal.
| Parameter | LSD1 (Coupled Assay) | LSD1 (HTRF Assay) |
| Detection Method | H₂O₂ byproduct (Fluor.) | Direct product (HTRF) |
| Substrate | H3K4me2 peptide | Biotin-H3K4me2 peptide |
| Example IC50 (nM) | [Hypothetical Value] | [Hypothetical Value] |
| Positive Control | Tranylcypromine | Tranylcypromine |
| Control IC50 (nM) | ~200 nM | ~250 nM |
| Table 2: Example Data Summary for LSD1 Inhibition Assays. |
Data Interpretation: From Raw Data to IC50
The final step is to transform the raw data into a reliable IC50 value.
Caption: A typical sigmoidal dose-response curve used to calculate the IC50 value.
A robust IC50 value requires a complete dose-response curve with a clear upper and lower plateau. The value is calculated using non-linear regression analysis, typically with a four-parameter logistic model available in software like GraphPad Prism or R.
Conclusion
The protocols outlined in this application note provide a robust framework for characterizing the inhibitory activity of this compound against its likely targets, MAO-A, MAO-B, and LSD1. By employing a sensitive primary screening method, such as the HRP-coupled fluorometric assay, and confirming results with an orthogonal, direct-detection method, researchers can generate high-quality, reliable data. This rigorous approach is fundamental to advancing promising compounds through the drug discovery pipeline.
References
-
Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology. Available at: [Link]
-
Herraiz, T., & Guillén, H. (2012). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology. Available at: [Link]
-
Zheng, Y. C., et al. (2017). An Overview on Screening Methods for Lysine Specific Demethylase 1 (LSD1) Inhibitors. Current Pharmaceutical Design. Available at: [Link]
-
EpigenTek. Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). EpigenTek Website. Available at: [Link]
-
Culhane, J. C., & Cole, P. A. (2016). LSD1 Histone Demethylase Assays and Inhibition. Methods in Enzymology. Available at: [Link]
-
Davidson College. IC50 Determination. edX. Available at: [Link]
-
Evotec. Monoamine Oxidase (MAO) Inhibition Assay. Cyprotex. Available at: [Link]
-
Elabscience. Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit. Elabscience Website. Available at: [Link]
-
Ohta, Y., et al. (2020). Synthesis of artificial substrate based on inhibitor for detecting LSD1 activity. Journal of Clinical Biochemistry and Nutrition. Available at: [Link]
-
Cell Biolabs, Inc. Monoamine Oxidase Assays. Cell Biolabs Website. Available at: [Link]
-
BioAssay Systems. EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. BioAssay Systems Website. Available at: [Link]
-
Mueller, D., et al. (2024). Anticancer Drugs of Lysine Specific Histone Demethylase-1 (LSD1) Display Variable Inhibition on Nucleosome Substrates. Biochemistry. Available at: [Link]
-
Wikipedia. Half maximal inhibitory concentration (IC50). Wikipedia. Available at: [Link]
Sources
- 1. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. evotec.com [evotec.com]
- 4. An Overview on Screening Methods for Lysine Specific Demethylase 1 (LSD1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. courses.edx.org [courses.edx.org]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 9. Monoamine Oxidase Activity Assay Kit sufficient for 100 fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting & Optimization
Troubleshooting N-(4-Ethoxybenzyl)cyclopropanamine hydrochloride synthesis yield
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synthesis of N-(4-Ethoxybenzyl)cyclopropanamine hydrochloride (CAS: 1050214-32-8)[1].
This guide moves beyond basic procedures, focusing on the chemical causality behind each step to ensure your protocols are robust, self-validating, and optimized for high yields.
Reaction Pathway Visualization
The synthesis relies on the reductive amination of 4-ethoxybenzaldehyde with cyclopropylamine. Understanding the phase transitions—from neutral reactants to a transient iminium ion, back to a free base, and finally to a crystalline salt—is critical for troubleshooting yield losses.
Caption: Workflow for the synthesis of N-(4-Ethoxybenzyl)cyclopropanamine HCl via reductive amination.
Quantitative Reagent Comparison
Choosing the correct hydride source is the most common point of failure in this synthesis. The table below summarizes why Sodium Triacetoxyborohydride (STAB) is the industry standard for this specific transformation[2].
| Reducing Agent | Solvent System | Workflow Profile | Typical Yield | Causality & Mechanistic Impact |
| NaBH(OAc)₃ (STAB) | DCE or THF | 1-pot, direct | 85–95% | Optimal. Acetoxy groups stabilize the B-H bond. Selectively reduces the protonated imine without attacking the unreacted aldehyde[2][3]. |
| NaBH₄ | MeOH | 2-pot, stepwise | 60–75% | High Risk. Too reactive. Requires strict pre-formation of the imine with molecular sieves. Prone to yielding 4-ethoxybenzyl alcohol byproduct[3]. |
| NaBH₃CN | MeOH / AcOH | 1-pot, direct | 70–80% | Sub-optimal. Effective but generates highly toxic HCN gas during acidic workup. Slower reaction rate compared to STAB[2][4]. |
Validated Experimental Protocol
Every step in this methodology is designed as a self-validating system. Do not proceed to the next step unless the in-process checks are met.
Step 1: Imine Condensation
-
Procedure: In a flame-dried round-bottom flask under nitrogen, dissolve 4-ethoxybenzaldehyde (1.0 eq) and cyclopropylamine (1.05 to 1.2 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration. Add glacial acetic acid (1.0 eq)[2][5].
-
Causality: Cyclopropylamine is a valuable pharmacophore, but its inherent ring strain slightly alters its nucleophilic profile[5][6]. Simultaneously, the electron-donating ethoxy group on the benzaldehyde reduces the electrophilicity of the carbonyl carbon. Acetic acid acts as a mild catalyst to protonate the carbonyl oxygen, accelerating condensation into the imine without fully sequestering the amine as an unreactive salt[2][4].
Step 2: Hydride Reduction
-
Procedure: Stir the mixture at room temperature for 30–60 minutes. Portion-wise, add sodium triacetoxyborohydride (STAB, 1.5 eq)[5]. Stir for 12–24 hours. Validation: Monitor by TLC (Hexanes:EtOAc) until complete consumption of the aldehyde is observed.
-
Causality: STAB is perfectly tuned for this environment. The electron-withdrawing acetoxy groups make it too mild to reduce the unreacted 4-ethoxybenzaldehyde, but reactive enough to reduce the highly electrophilic iminium ion[2][3].
Step 3: Quench and Free Base Extraction
-
Procedure: Slowly quench the reaction with saturated aqueous NaHCO₃ until gas evolution ceases and the aqueous layer reaches pH 8–9. Separate the organic DCE layer. Extract the aqueous layer twice with dichloromethane (DCM). Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure[5].
-
Causality: The reaction generates acetic acid and boron byproducts. NaHCO₃ neutralizes the acid safely without the violent exotherm of NaOH, breaking down boron complexes. Maintaining a basic pH ensures the intermediate N-(4-ethoxybenzyl)cyclopropanamine (Free base CAS: 892571-13-0)[7] remains deprotonated and partitions entirely into the organic phase.
Step 4: Hydrochloride Salt Crystallization
-
Procedure: Dissolve the crude free base in a minimal amount of anhydrous isopropanol (or diethyl ether). Dropwise, add a stoichiometric amount of 4M HCl in dioxane while stirring vigorously at 0 °C. Filter the resulting precipitate, wash with cold ether, and dry under vacuum.
-
Causality: Secondary amine salts are notoriously hygroscopic. Using anhydrous HCl in an aprotic or weakly protic solvent prevents the introduction of water. If aqueous HCl were used, the product would likely "oil out" as a hydrate rather than forming a clean, filterable crystalline lattice.
Troubleshooting & FAQs
Q: Why am I seeing a large amount of 4-ethoxybenzyl alcohol in my GC-MS analysis? A: This indicates premature reduction of the aldehyde. If you substituted STAB with NaBH₄, the highly reactive hydride attacks the aldehyde before the imine can fully form. To fix this, either switch to STAB (which selectively reduces imines over aldehydes[2]) or perform a strict two-step process: form the imine in methanol with molecular sieves for 2 hours, then add NaBH₄ strictly at 0 °C[3].
Q: My final hydrochloride salt is a sticky, gummy oil instead of a solid powder. How do I induce crystallization? A: The N-(4-ethoxybenzyl)cyclopropanamine HCl salt is highly hygroscopic. Gummy oils form when water is present during acidification. Ensure you are using anhydrous HCl (e.g., in dioxane or ether) rather than aqueous hydrochloric acid. To salvage the current batch, dissolve the oil in a minimal amount of hot anhydrous isopropanol, add a non-polar anti-solvent (like cold diethyl ether or heptane) dropwise until cloudy, and let it crystallize slowly at -20 °C.
Q: During the aqueous NaHCO₃ workup, I'm getting a stubborn emulsion. How can I break it? A: Emulsions are common with amphiphilic secondary amines. The cyclopropyl group adds lipophilicity, while the amine can partially protonate and act as a surfactant if the pH isn't high enough. To resolve this:
-
Ensure the aqueous phase is sufficiently basic (pH > 8).
-
Filter the biphasic mixture through a pad of Celite to remove insoluble boron polymer salts.
-
Add brine to the aqueous layer to increase ionic strength, forcing the organic product into the DCE/DCM layer.
Q: Is dialkylation (tertiary amine formation) a concern with this synthesis? A: Dialkylation is a common issue in reductive aminations with primary amines[2]. However, the steric hindrance introduced by the bulky, strained cyclopropyl ring[6] significantly reduces the rate of a second alkylation. Using a slight excess of cyclopropylamine (1.05 to 1.2 eq) further suppresses dialkylation by ensuring the aldehyde is the limiting reagent[4].
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed / Journal of Organic Chemistry. 2
-
Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis. Benchchem. 5
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. 6
-
892571-13-0 | N-(4-ethoxybenzyl)cyclopropanamine. ChemScene. 7
-
This compound CAS号. Biomart. 1
Sources
- 1. biomart.cn [biomart.cn]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. longdom.org [longdom.org]
- 7. chemscene.com [chemscene.com]
N-(4-Ethoxybenzyl)cyclopropanamine hydrochloride purification challenges and solutions
Welcome to the technical support center for N-(4-Ethoxybenzyl)cyclopropanamine hydrochloride. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges. Our goal is to equip you with the scientific rationale and practical methodologies to achieve high purity for your target compound.
Section 1: General Purity & Impurity Profiling
This section addresses initial purity assessment and the identification of common impurities that may arise during the synthesis of this compound.
Question: My initial purity analysis (HPLC/GC/NMR) of crude this compound shows multiple peaks. What are the likely impurities?
Answer: The presence of multiple impurities is common in the crude product, especially when synthesized via reductive amination of 4-ethoxybenzaldehyde and cyclopropanamine.[1][2] The impurity profile is directly linked to the reaction conditions and work-up procedure.
Common Sources of Impurities:
-
Raw Materials: Impurities present in the starting materials can carry through the synthesis.[3]
-
Manufacturing Process: Side reactions or deviations in reaction conditions like temperature and pH can generate by-products.[3]
-
Incomplete Reactions: Residual starting materials or intermediates are a primary source of impurities.[3]
Likely Impurities:
-
Unreacted Starting Materials: 4-ethoxybenzaldehyde and cyclopropanamine.
-
Intermediate Imine: The Schiff base formed between the aldehyde and amine may not have been fully reduced. This is a very common impurity in reductive aminations.[1]
-
Over-alkylation Product: The secondary amine product can react with another molecule of the aldehyde and be reduced to form a tertiary amine.
-
4-Ethoxybenzyl Alcohol: If a hydride-based reducing agent (e.g., NaBH₄) is used, it can reduce the starting aldehyde to the corresponding alcohol.[4]
-
Residual Solvents: Solvents used in the reaction or work-up may remain.[3]
To confirm the identity of these impurities, it is crucial to use analytical techniques such as LC-MS to obtain molecular weights or to compare retention times with authentic standards if available.
Section 2: Troubleshooting Recrystallization
Recrystallization is often the most effective and scalable method for purifying crystalline solids like amine hydrochloride salts.[5][6] However, success is highly dependent on solvent selection and technique.
Question: I am struggling to find a suitable solvent system for the recrystallization of this compound. What is the general strategy?
Answer: The key is to find a solvent (or solvent system) in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[5] For amine hydrochlorides, polar protic solvents are often a good starting point.
Recommended Solvent Screening Protocol:
-
Place a small amount of your crude material (20-50 mg) into several test tubes.
-
To each tube, add a different solvent dropwise at room temperature (e.g., isopropanol, ethanol, methanol, water, acetonitrile).
-
If the compound dissolves readily at room temperature, the solvent is unsuitable as a primary recrystallization solvent but might be useful as the "soluble" component in a mixed-solvent system.
-
If the compound is insoluble, heat the mixture to the solvent's boiling point. If it dissolves, it is a promising candidate.
-
Allow the hot solution to cool slowly to room temperature, then in an ice bath. Observe for crystal formation.
-
If no single solvent works, try a mixed-solvent system. Dissolve the compound in a minimum amount of a "good" (high solubility) hot solvent, then slowly add a "poor" (low solubility) solvent (an anti-solvent) until the solution becomes turbid. Reheat to clarify and then cool slowly.[5]
| Solvent Candidate | Rationale | Potential Anti-Solvent |
| Isopropanol (IPA) | Often provides a good solubility differential for HCl salts.[7] | Diethyl Ether, Ethyl Acetate, Heptane |
| Ethanol (EtOH) | Similar to IPA, but salts may be more soluble. | Diethyl Ether, Ethyl Acetate |
| Methanol (MeOH) | High dissolving power; often used as the primary solvent in a mixed system. | Ethyl Acetate, MTBE |
| Acetonitrile | Apolar aprotic solvent; can be effective. | Toluene, Dichloromethane |
| Water | High polarity; may be too effective at dissolving the salt. | Acetone, Isopropanol |
Question: My compound "oils out" instead of crystallizing upon cooling. How can I fix this?
Answer: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates as a supersaturated liquid phase before it has time to form an ordered crystal lattice.
Solutions to Prevent Oiling Out:
-
Reduce Cooling Rate: Allow the solution to cool to room temperature as slowly as possible before moving to an ice bath. Insulating the flask can help.
-
Use a More Dilute Solution: Add slightly more hot solvent to prevent the concentration from exceeding the supersaturation limit too quickly.
-
Lower the Initial Temperature: If using a mixed-solvent system, add the anti-solvent at a lower temperature.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure material, add a single tiny crystal to the cooled solution to initiate crystallization.
Workflow: Recrystallization Troubleshooting
Below is a decision-making workflow for troubleshooting common recrystallization issues.
Caption: Decision tree for recrystallization optimization.
Section 3: Troubleshooting Chromatographic Purification
When recrystallization fails to remove closely related impurities, column chromatography is a powerful alternative.[8][9] However, purifying amine hydrochlorides on standard silica gel presents unique challenges.
Question: I tried to purify my amine hydrochloride on a silica gel column, but I got very poor recovery and broad peaks. Why did this happen?
Answer: This is a classic problem when purifying basic compounds, especially their salts, on acidic silica gel. The highly polar amine hydrochloride can interact very strongly and sometimes irreversibly with the acidic silanol groups (Si-OH) on the silica surface.[10] This leads to significant tailing, broad peaks, and loss of material on the column.
Solutions for Chromatographing Basic Amines:
-
Use a Modified Eluent: Deactivate the silica gel by adding a small amount of a basic modifier to your mobile phase.
-
Triethylamine (TEA): Add 0.5-2% TEA to your eluent system (e.g., Ethyl Acetate/Hexane). The TEA will compete with your product for the acidic sites on the silica.
-
Ammonia: For very basic compounds, using a 7N ammonia solution in methanol (e.g., 1-10%) in a dichloromethane/methanol eluent can be effective.
-
-
Purify as the Free Base: If possible, consider purifying the compound as its free base and then converting it back to the hydrochloride salt post-purification.
-
Protocol: Dissolve the crude salt in water, basify with a suitable base (e.g., NaOH, NaHCO₃) to pH > 10, and extract the free amine into an organic solvent (e.g., Dichloromethane, Ethyl Acetate). Dry the organic layer, concentrate, and then perform chromatography on the resulting free amine. After purification, dissolve the pure amine in a suitable solvent (like ether or ethyl acetate) and add a stoichiometric amount of HCl (as a solution in ether or isopropanol) to precipitate the pure hydrochloride salt.[11]
-
-
Use an Alternative Stationary Phase:
-
Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds.
-
Reversed-Phase (C18) Silica: This is an excellent option. The separation occurs based on hydrophobicity.[10] You would use polar solvents like water/methanol or water/acetonitrile, often with a modifier like formic acid or TFA to ensure the amine is protonated and well-behaved.
-
Experimental Protocol: Flash Chromatography (Free Base)
-
Neutralization: Dissolve 1.0 g of crude this compound in 20 mL of deionized water. Slowly add 1M NaOH solution while stirring until the pH is ~11.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base.
-
Chromatography:
-
Stationary Phase: Silica gel.
-
Eluent: Start with 100% Hexane and gradually increase the polarity with a gradient of Ethyl Acetate containing 1% Triethylamine.
-
Loading: Adsorb the crude free base onto a small amount of silica gel and load it onto the column.
-
-
Fraction Collection: Collect fractions and analyze by TLC or HPLC to identify those containing the pure product.
-
Salt Formation: Combine the pure fractions, concentrate, and dissolve the resulting oil in 10 mL of diethyl ether. Slowly add a 2M solution of HCl in diethyl ether dropwise until precipitation ceases.
-
Isolation: Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield the pure hydrochloride salt.
Diagram: Purification Strategy Selection
Caption: Workflow for selecting an appropriate purification strategy.
References
-
Amine Purity Standards: Ensuring Quality in Chemical Supply. (n.d.). Diplomata Comercial. Retrieved from [Link]
-
Testing Procedure (Method of analysis) for Aluminium Salts, Amines and Ammonium Salts. (2011, June 24). Pharmaguideline. Retrieved from [Link]
-
Resolving API Impurity Issues in Drug Development. (2025, April 11). Pharmaguideline. Retrieved from [Link]
-
Understanding Basic Chromatography: Principles and Techniques. (2025, October 20). Chrom Tech, Inc. Retrieved from [Link]
-
Heat Stable Amine Salts Testing Method. (n.d.). Scribd. Retrieved from [Link]
-
Picking the best purification method for your API can be a tricky challenge. (n.d.). Tayana. Retrieved from [Link]
-
Recrystallization and Crystallization. (n.d.). University of Rochester. Retrieved from [Link]
-
Supporting Information Synthesis of 3-Chloropiperidines by Iodide- Mediated Electrolysis. (n.d.). University of Regensburg. Retrieved from [Link]
-
Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Purification of organic hydrochloride salt? (2017, February 7). ResearchGate. Retrieved from [Link]
-
How Is Chromatography Used for Purification? (n.d.). Moravek. Retrieved from [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025, January 1). Reddit. Retrieved from [Link]
- Process for recovery of amines and volatile acids from amine salts. (n.d.). Google Patents.
-
Troubleshooting Guide for API Failure: Common Causes & Solutions. (2025, October 21). APIsec. Retrieved from [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents ? (2021, January 19). ResearchGate. Retrieved from [Link]
-
Separation techniques: Chromatography. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Reductive amination. (n.d.). Wikipedia. Retrieved from [Link]
-
Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. (2004, September 24). Journal of the American Chemical Society. Retrieved from [Link]
-
How Chromatography Works: Separation Science Explained with 5 Simple Examples. (2025, October 10). Bitesize Bio. Retrieved from [Link]
-
Purifying ionic compounds by flash column chromatography. (2023, February 10). Biotage. Retrieved from [Link]
-
Specific solvent issues with Reductive Amination/Alkylation. (n.d.). American Chemical Society. Retrieved from [Link]
-
Protein purification troubleshooting guide. (n.d.). Dutscher. Retrieved from [Link]
- Process for the manufacture of cyclopropylamine. (n.d.). Google Patents.
-
Some Aspects of Reductive Amination in the Presence of Carbon Monoxide. (n.d.). ResearchGate. Retrieved from [Link]
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023, February 17). MDPI. Retrieved from [Link]
- Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. (n.d.). Google Patents.
-
1-(4-chlorophenyl)cyclopropanamine hydrochloride (C9H10ClN). (n.d.). PubChemLite. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. mdpi.com [mdpi.com]
- 3. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. chromtech.com [chromtech.com]
- 9. moravek.com [moravek.com]
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- 11. Organic Syntheses Procedure [orgsyn.org]
Preventing degradation of N-(4-Ethoxybenzyl)cyclopropanamine hydrochloride in solution
Welcome to the Application Science Troubleshooting Portal. This guide is engineered for researchers, analytical chemists, and formulation scientists working with N-(4-Ethoxybenzyl)cyclopropanamine hydrochloride .
Because this molecule features both an electron-rich benzylic position and a strained cyclopropylamine moiety, it presents unique stability challenges in solution. This guide bypasses generic advice to provide mechanistic causality, self-validating protocols, and field-proven troubleshooting strategies.
Mechanistic Causality of Degradation
To prevent degradation, one must first understand the structural vulnerabilities of the molecule. N-(4-Ethoxybenzyl)cyclopropanamine is susceptible to three primary degradation pathways when transitioned from a stable solid hydrochloride salt into an aqueous or organic solution:
-
Hydrolytic Cyclopropyl Ring Opening (pH-Dependent): The cyclopropylamine moiety is highly sensitive to alkaline environments. At elevated pH, the amine is deprotonated to its freebase form, increasing the electron density and exposing the strained cyclopropyl ring to nucleophilic attack by water. This leads to hydrolytic ring cleavage .
-
Benzylic Auto-Oxidation: The ethoxy group on the phenyl ring is strongly electron-donating. This increases the electron density at the benzylic carbon (the
bridge), lowering the activation energy for auto-oxidation in the presence of dissolved oxygen, leading to the formation of imines or 4-ethoxybenzaldehyde. -
Photolytic Cleavage: UV/Visible light induces radical formation at the benzylic position, accelerating both oxidation and oligomerization.
Mechanistic degradation pathways of N-(4-Ethoxybenzyl)cyclopropanamine in aqueous solution.
Troubleshooting & FAQs
Q: My stock solution turns pale yellow after 48 hours at room temperature. What is happening? A: This is a classic symptom of benzylic auto-oxidation. The electron-donating ethoxy group makes the benzylic carbon highly reactive to dissolved oxygen, forming an imine intermediate that conjugates with the aromatic ring, producing a yellow chromophore. Fix: Always sparge your solvents with Argon or Nitrogen prior to dissolution, and store the solution in the dark at -20°C.
Q: I am seeing a major degradation peak in LC-MS with a mass shift of +18 Da. How do I prevent this?
A: A +18 Da shift corresponds to the addition of water (
Q: Can I use DMSO to make a highly concentrated stock solution for long-term storage? A: Proceed with extreme caution. While DMSO provides excellent solubility, it is hygroscopic and can act as an oxidant over time (Swern-type oxidation pathways). If DMSO must be used, ensure it is anhydrous, stored over molecular sieves, and that the resulting stock is aliquoted and frozen immediately. Do not subject DMSO stocks to freeze-thaw cycles.
Quantitative Stress Testing Data
To aid in your analytical method development, the following table summarizes the expected degradation kinetics of N-(4-Ethoxybenzyl)cyclopropanamine under standard ICH Q1A forced degradation conditions.
| Stress Condition | Primary Degradant | LC-MS Shift | Reaction Kinetics | Recommended Mitigation |
| High pH (>8.0) | Ring-opened alkylamine | +18 Da | Fast (< 2 hours) | Buffer to pH 4.0 - 6.0 |
| Low pH (<2.0) | Ether cleavage (Phenol) | -28 Da (Loss of Ethyl) | Slow (> 7 days) | Avoid strong mineral acids |
| Oxidative (0.1% | Imine / Benzaldehyde | -2 Da / Cleavage | Moderate (24 hours) | Degas solvents; add antioxidants |
| Photolytic (UV/Vis) | Oligomers / Radicals | Variable | Fast (< 4 hours) | Use amber glassware |
Self-Validating Protocol: Preparation of Stabilized Stock Solutions
This protocol is designed as a self-validating system. By measuring environmental parameters before the introduction of the Active Pharmaceutical Ingredient (API), you prevent irreversible localized degradation spikes.
Optimized workflow for preparing stabilized cyclopropanamine solutions.
Step-by-Step Methodology
Step 1: Solvent Deoxygenation (Critical for Oxidation Prevention)
-
Transfer the desired volume of HPLC-grade water or buffer into a clean, sonicated Erlenmeyer flask.
-
Sparge the solvent with high-purity Argon or Nitrogen gas for a minimum of 15 minutes.
-
Causality: Removing dissolved oxygen halts the benzylic C-H cleavage pathway before it can begin.
Step 2: Microenvironmental pH Control (Critical for Ring Stability)
-
If using a buffer, adjust the solution to a target pH of 5.0 using an acetate or citrate buffer system.
-
Validation Check: Measure the pH of the degassed solvent prior to adding the compound. Adding the hydrochloride salt to unbuffered, high-pH water causes an immediate, localized freebase conversion at the solid-liquid interface, permanently degrading a percentage of your yield.
Step 3: API Dissolution
-
Weigh the this compound powder in a low-light environment.
-
Slowly add the powder to the vortexing, degassed solvent.
-
Avoid aggressive sonication, which generates localized heat and cavitation-induced radicals. Use gentle orbital shaking until visual clarity is achieved.
Step 4: Aliquoting and Storage
-
Filter the solution through a 0.22 µm PTFE syringe filter (avoid nylon, which can bind amines) into pre-purged amber glass vials.
-
Blanket the headspace of each vial with Argon before sealing.
-
Store immediately at -20°C.
-
Causality: Single-use aliquots prevent the introduction of atmospheric oxygen and moisture that occurs during repeated freeze-thaw cycles.
References
-
Campbell, J. M., Lee, M., Clawson, J., Kennedy-Gabb, S., Bethune, S., Janiga, A., Kindon, L., & Leach, K. P. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2858-2864.[Link]
-
Kudo, M., et al. (2021). Excellent Catalytic Performances of a Au/C–CuO Binary System in the Selective Oxidation of Benzylamines to Imines under Atmospheric Oxygen. ACS Omega, 6(49), 33653–33662.[Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[Link]
Common side reactions in N-(4-Ethoxybenzyl)cyclopropanamine hydrochloride synthesis
Welcome to the technical support guide for the synthesis of N-(4-Ethoxybenzyl)cyclopropanamine hydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis, which is most commonly achieved via reductive amination of 4-ethoxybenzaldehyde with cyclopropanamine. Our goal is to equip researchers, scientists, and drug development professionals with the expert insights needed to diagnose and resolve common side reactions, ensuring a robust and reproducible synthesis.
Overview of the Core Synthesis: Reductive Amination
The synthesis of N-(4-Ethoxybenzyl)cyclopropanamine is a classic example of reductive amination. The process involves two key stages:
-
Imine Formation: The primary amine (cyclopropanamine) reacts with the aldehyde (4-ethoxybenzaldehyde) in a condensation reaction to form a Schiff base, or imine, intermediate. This is a reversible reaction, and water is produced as a byproduct.
-
Reduction: The C=N double bond of the imine is selectively reduced to a C-N single bond to form the desired secondary amine product. This is typically achieved in situ using a mild hydride reducing agent.
The final step involves the formation of the hydrochloride salt for improved stability and handling. While this pathway is efficient, several side reactions can occur, impacting yield and purity. This guide will address these issues systematically.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
FAQ 1: I'm observing a significant impurity with a higher molecular weight than my product. What is it and how can I prevent it?
Answer: This is the most common side reaction in this synthesis and the impurity is almost certainly the tertiary amine, N,N-bis(4-ethoxybenzyl)cyclopropanamine .
Causality & Mechanism: This side product, often called the "over-alkylation" or "di-alkylation" product, forms because the desired secondary amine product, N-(4-ethoxybenzyl)cyclopropanamine, is still nucleophilic.[1][2] It can compete with the starting cyclopropanamine and react with a second molecule of 4-ethoxybenzaldehyde. This forms a new iminium ion, which is then reduced to the tertiary amine byproduct. The product amine is often more nucleophilic than the starting primary amine, which can lead to this "runaway" reaction if conditions are not carefully controlled.[1][3]
Preventative Measures:
-
Stoichiometry Control: Use a slight molar excess of the primary amine (cyclopropanamine), typically 1.1 to 1.2 equivalents relative to the aldehyde.[4] This ensures the aldehyde is consumed before it can react significantly with the secondary amine product.
-
Slow Aldehyde Addition: Adding the 4-ethoxybenzaldehyde solution slowly to the reaction mixture containing the cyclopropanamine can help maintain a low concentration of the aldehyde, favoring the initial reaction with the more abundant primary amine.
-
Choice of Reducing Agent: Using a mild and selective reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃) is crucial. It is less likely to reduce the starting aldehyde and is highly effective at reducing the iminium ion as it forms, minimizing the opportunity for the secondary amine product to react further.[4][5][6]
Diagram: Competing Reaction Pathways The following diagram illustrates the desired reaction pathway versus the over-alkylation side reaction.
Caption: Desired vs. Over-alkylation Pathway.
FAQ 2: My reaction yield is low, and I have a lot of unreacted 4-ethoxybenzaldehyde. What could be the issue?
Answer: Low conversion of the starting aldehyde typically points to issues with the first step of the reaction: imine formation.
Causality & Mechanism: The formation of the imine intermediate is a dehydration reaction and is equilibrium-dependent.[7] If water is not effectively removed or if the reaction conditions are not optimal, the equilibrium will not favor the imine, leading to a low concentration of the species that gets reduced.
Troubleshooting Steps:
-
Solvent Choice: Ensure you are using an appropriate anhydrous aprotic solvent. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common and effective choices.[4][8] Solvents like methanol can sometimes be used, but they can also react with borohydride reagents.[5][8]
-
Drying Agents: Consider adding a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, to the reaction mixture. This will sequester the water produced during imine formation and drive the equilibrium toward the product.
-
pH Catalysis: Imine formation is often catalyzed by mild acid.[9] If the reaction is sluggish, the addition of a catalytic amount of acetic acid (AcOH) can significantly increase the rate of imine formation.[1] However, excessive acid can protonate the starting amine, rendering it non-nucleophilic.
-
Reagent Quality: Verify the quality of your reducing agent. Sodium triacetoxyborohydride is moisture-sensitive.[5][8] Use a freshly opened bottle or ensure it has been stored properly in a desiccator.
Protocol: Optimized Reductive Amination
| Step | Action | Rationale & Expert Notes |
| 1 | Reaction Setup | In a dry, inert-atmosphere flask, dissolve Cyclopropanamine (1.1 eq.) in anhydrous DCM (10-20 mL/mmol). |
| 2 | Imine Formation | Add 4-Ethoxybenzaldehyde (1.0 eq.) to the solution. If the reaction is known to be slow, add Acetic Acid (0.1-0.2 eq.). Stir at room temperature for 30-60 minutes. |
| 3 | Reduction | Add Sodium Triacetoxyborohydride (1.2-1.5 eq.) portion-wise over 10-15 minutes. An exotherm may be observed. |
| 4 | Reaction Monitoring | Stir at room temperature for 2-16 hours. Monitor the disappearance of the aldehyde by TLC or LC-MS. |
| 5 | Workup | Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases. Separate the organic layer. |
| 6 | Purification | Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography or used directly for salt formation. |
FAQ 3: I am detecting an impurity that suggests the cyclopropyl ring has opened. Is this a known side reaction?
Answer: Yes, while less common under mild reductive amination conditions, the strained cyclopropyl ring can be susceptible to opening under certain conditions, particularly harsh acidity.
Causality & Mechanism: The cyclopropyl group is a strained three-membered ring. While generally stable, cyclopropylamines can undergo ring-opening reactions, especially if the nitrogen atom is protonated under strongly acidic conditions or in the presence of certain metal catalysts. This can lead to the formation of various rearranged, linear amine byproducts. Studies have shown that the stability of some cyclopropyl amine-containing drugs is sensitive to pH.[10]
Preventative Measures:
-
Avoid Strong Acids: Do not use strong acids to catalyze the imine formation. Stick to catalytic amounts of a weak acid like acetic acid.
-
Careful pH Control During Workup: During the aqueous workup and especially during the formation of the hydrochloride salt, avoid exposure to highly concentrated strong acids for prolonged periods.
-
Choice of Reduction Method: While catalytic hydrogenation can be used for reductive amination, some catalysts (e.g., certain forms of Pd/C) under specific conditions might promote ring opening. Mild chemical reducing agents like NaBH(OAc)₃ are generally safer for this substrate.[9]
Diagram: Troubleshooting Workflow for Low Yield / Impurities
Caption: A logical workflow for troubleshooting common issues.
Summary of Potential Side Products
| Side Product | Structure | Common Cause | Prevention Strategy |
| Tertiary Amine | N,N-bis(4-ethoxybenzyl)cyclopropanamine | Reaction of the secondary amine product with another molecule of aldehyde. | Use slight excess of cyclopropanamine; Slow aldehyde addition. |
| 4-Ethoxybenzyl Alcohol | 4-EtO-C₆H₄-CH₂OH | Reduction of unreacted 4-ethoxybenzaldehyde by a non-selective or overly reactive reducing agent. | Use a selective imine-reducing agent like NaBH(OAc)₃.[5] |
| 4-Ethoxybenzoic Acid | 4-EtO-C₆H₄-COOH | Oxidation of the starting 4-ethoxybenzaldehyde (often present as an impurity). | Use high-purity or freshly distilled aldehyde; Store aldehyde under inert gas. |
| Ring-Opened Products | Various linear amines | Exposure to harsh acidic conditions or certain hydrogenation catalysts. | Use mild acid catalyst (AcOH); Careful pH control during workup and salt formation. |
References
-
Reductive Amination. University of York. [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. ACS Publications. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Cyclopropylamine. Ataman Kimya. [Link]
-
Synthesis of tertiary amines. YouTube. [Link]
-
The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences. PubMed. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Synthesis of Amines. Chemistry LibreTexts. [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]
-
Amine alkylation and reductive amination are classical synthetic methods... ResearchGate. [Link]
-
Producing Secondary and Tertiary Amines. ChemistryStudent. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 6. Sodium Triacetoxyborohydride [merckmillipore.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 10. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
How to improve the purity of N-(4-Ethoxybenzyl)cyclopropanamine hydrochloride
Welcome to the technical support resource for N-(4-Ethoxybenzyl)cyclopropanamine hydrochloride (CAS No. 1050214-32-8). This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered in achieving high purity for this compound. As a critical intermediate in various research applications, ensuring its purity is paramount for reliable and reproducible experimental outcomes.
This document provides in-depth troubleshooting advice, frequently asked questions, and detailed purification protocols based on established chemical principles and field-proven experience.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to quickly orient you to the key aspects of purifying this compound.
Q1: What are the likely impurities in my sample of this compound?
Impurities can originate from the synthetic route and subsequent degradation.[1] Common classes include:
-
Unreacted Starting Materials: Such as 4-ethoxybenzaldehyde, cyclopropanamine, or 4-ethoxybenzyl chloride, depending on the synthetic pathway.
-
Reaction By-products: Products from side reactions, such as over-alkylation or products from competing reaction pathways. For instance, in syntheses involving reductive amination, imine intermediates or over-reduced products might be present.
-
Reagents and Catalysts: Inorganic salts (e.g., from a neutralization step) or residual catalysts from hydrogenation.[1]
-
Degradation Products: Amines, in general, can be susceptible to oxidation over time, especially when exposed to light or air.[2]
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
Q2: How can I accurately assess the purity of my sample?
A multi-faceted approach is recommended for a comprehensive purity profile.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying the purity of non-volatile organic compounds. A reverse-phase C18 column with a mobile phase of acetonitrile/water (with an additive like TFA or formic acid) is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile and thermally stable impurities. The sample would typically be neutralized to the free base form before injection.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation and can detect impurities if they are present in significant amounts (>1-2%) and have distinct signals from the main compound.
-
Mass Spectrometry (MS): Confirms the molecular weight of the main component and can help in identifying the mass of unknown impurities.[3]
Q3: What is the most straightforward purification method to try first?
Recrystallization is the primary and most efficient technique for purifying crystalline solids like amine hydrochlorides.[4][5] The principle relies on the differential solubility of the target compound and its impurities in a specific solvent at varying temperatures. A well-chosen solvent will dissolve the compound and impurities when hot but will allow only the pure compound to crystallize upon cooling, leaving impurities behind in the mother liquor.
Q4: My compound has "oiled out" or won't crystallize during recrystallization. What should I do?
This common issue usually points to one of two problems:
-
High Impurity Load: The presence of significant impurities can depress the melting point and inhibit lattice formation, leading to an oil.
-
Inappropriate Solvent: The chosen solvent may be too good, preventing the compound from precipitating even upon cooling.
Solutions:
-
Try adding a small amount of a "poor" solvent (an anti-solvent in which your compound is insoluble) to the hot solution until it just turns cloudy, then add a drop of the "good" solvent to clarify it before cooling.
-
Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.
-
Add a seed crystal of pure this compound.
-
If these fail, the impurity level is likely too high. An alternative purification method, such as an acid-base extraction, should be performed first.
Q5: I've recrystallized my sample, but the purity hasn't improved significantly. What is my next step?
If recrystallization fails, it suggests the impurities have very similar solubility properties to your target compound. In this case, an acid-base extraction is the next logical step.[5] This technique exploits the chemical difference between the basic amine and any neutral or acidic impurities. By converting the hydrochloride salt to its free base form, you can separate it from water-soluble or non-basic impurities. Following this, you can reconvert the purified free base back to its hydrochloride salt.
Part 2: Troubleshooting Guide: Common Experimental Issues
| Problem | Potential Causes | Recommended Solutions |
| Low Yield After Recrystallization | • Using too much solvent, causing the product to remain in the mother liquor. • Cooling the solution too quickly, trapping impurities and reducing the purity of the isolated solid. • Premature crystallization in the filter funnel during hot filtration. | • Use the minimum amount of hot solvent required to fully dissolve the solid.[5] • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. • Preheat the filtration apparatus (funnel, filter paper, and receiving flask) before hot filtration. • Concentrate the mother liquor and perform a second recrystallization to recover more product. |
| Product is an Oil, Not a Solid | • High concentration of impurities. • The boiling point of the solvent is higher than the melting point of the compound (or its eutectic mixture with impurities). • Water is present in the solvent, which can sometimes form hydrates or prevent crystallization. | • Perform a pre-purification step like an acid-base extraction to remove gross impurities. • Select a solvent with a lower boiling point. • Ensure you are using anhydrous (dry) solvents for recrystallization. |
| Discoloration of the Product (e.g., Yellow or Brown) | • Presence of colored impurities from the synthesis. • Oxidation or degradation of the amine.[2] | • Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities (use with caution as it can also adsorb the product). Perform a hot filtration to remove the charcoal. • Perform an acid-base extraction, as many colored impurities may be removed in this step. • Store the final product under an inert atmosphere (Nitrogen or Argon) and protect it from light. |
| Purity Stagnates After Multiple Recrystallizations | • An impurity co-crystallizes with the product due to similar structural and solubility properties. | • Switch to a different purification technique. Acid-base extraction followed by recrystallization of the newly formed salt is highly recommended. • If the impurity is a diastereomer or regioisomer, column chromatography of the free base may be necessary. |
Part 3: Detailed Purification Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC
This protocol provides a starting point for assessing the purity of your sample.
-
Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Protocol 2: High-Purity Recrystallization
This is the most effective first-line method for purification.
-
Solvent Selection: The key to successful recrystallization is finding the right solvent. Test small amounts of your compound in various solvents to find one where it is sparingly soluble at room temperature but highly soluble when hot.
| Solvent | Rationale/Use Case |
| Isopropanol (IPA) | Often an excellent choice for amine hydrochlorides. A related compound, N-(4-Methoxybenzyl)-3-phenylpropylamine hydrochloride, is effectively recrystallized from it.[6] |
| Ethanol (Absolute) | Another good protic solvent for amine salts. Its high polarity can leave non-polar impurities in the mother liquor.[4] |
| Acetonitrile | An aprotic polar solvent that can offer different selectivity compared to alcohols. |
| IPA/Water or Ethanol/Water Mixtures | Adding a small amount of water can increase the solubility of the salt at high temperatures. The optimal ratio must be determined empirically. |
-
Procedure:
-
Place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a small amount of the chosen solvent (e.g., isopropanol) to the flask.
-
Heat the mixture to a gentle boil with stirring on a hot plate.
-
Gradually add more hot solvent in small portions until the solid just dissolves completely. Avoid adding a large excess of solvent.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, add a spatula-tip of activated charcoal, and reheat to boiling for a few minutes.
-
If charcoal was used, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove the charcoal.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals under vacuum to a constant weight.
-
Protocol 3: Purification via Acid-Base Extraction
This method is ideal for removing neutral or acidic impurities.
-
Dissolution: Dissolve the crude this compound in a separatory funnel containing dichloromethane (DCM).
-
Basification: Add a 1 M aqueous solution of sodium hydroxide (NaOH) to the separatory funnel. Shake the funnel vigorously, venting frequently. The amount of NaOH should be sufficient to neutralize the HCl and deprotonate the amine, converting it to its free base form. Test the aqueous layer with pH paper to ensure it is basic (pH > 10).
-
Extraction: The N-(4-ethoxybenzyl)cyclopropanamine free base will now be in the organic (DCM) layer. Separate the layers. Extract the aqueous layer two more times with fresh portions of DCM to ensure complete recovery of the free base.
-
Washing: Combine the organic extracts and wash them with brine (saturated aqueous NaCl solution) to remove residual water and salts.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified free base, which may be an oil or a low-melting solid.
-
Salt Formation:
-
Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring until precipitation is complete and the solution is acidic.
-
Collect the precipitated this compound by vacuum filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum.
-
For highest purity, this newly formed salt can be recrystallized following Protocol 2.
-
Part 4: Workflow Diagrams and Data Presentation
Overall Purification Strategy
The following diagram outlines the decision-making process for purifying your compound.
Caption: Decision tree for the purification of N-(4-Ethoxybenzyl)cyclopropanamine HCl.
Acid-Base Extraction Workflow
This diagram details the steps involved in the acid-base extraction protocol.
Caption: Step-by-step workflow for the acid-base extraction purification method.
Part 5: References
-
Diplomata Commercial. Amine Purity Standards: Ensuring Quality in Chemical Supply. [Link]
-
Sulfur Recovery Engineering Inc. Troubleshooting — SRU and Amine Blog. [Link]
-
Pharmapproval. Testing Procedure (Method of analysis) for Aluminium Salts, Amines and Ammonium Salts. [Link]
-
Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]
-
Srinivasachary, et al. IJPSR, 2019; Vol. 10(10): 4613-4635. [Link]
-
Organic Syntheses. Methylamine hydrochloride. [Link]
-
Scribd. Heat Stable Amine Salts Testing Method. [Link]
-
ITW Technologies. Heat Stable Salts Cleaning and Prevention. [Link]
-
Oakwood Chemical. N-(4-Methoxybenzyl)cyclopropanamine hydrochloride. [Link]
-
Vysus Group. Common amine system corrosion issues and how to solve them. [Link]
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents?. [Link]
-
Scribd. Amine Plant Troubleshooting and Optimiza. [Link]
-
Google Patents. US4670232A - Recovery of amines from by-product chloride salts.
-
Gas Processing & LNG. Shutdown and startup of an amine system. [Link]
-
Ghosh, et al. IJPSR, 2014; Vol. 5(10): 4078-4108. [Link]
-
PubChem. N-cyclopropylcyclopropanamine hydrochloride. [Link]
-
Erowid. Recrystallization and Acid/Base Extraction - The Basics. [Link]
-
Google Patents. EP2436381A1 - Crystallization of hydrohalides of pharmaceutical compounds.
-
ResearchGate. Scheme 1: Preparation of 1-(cyclopropyl)cyclopropylamine hydrochloride (4·HCl). [Link]
-
Beilstein Journal of Organic Chemistry. Supporting Information for Synthesis of 3-Chloropiperidines by Iodide-Mediated Electrolysis. [Link]
-
Google Patents. US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines.
-
Google Patents. CN104974017B - The preparation method of (1R, 2S) 2 (3,4 difluorophenyl) cyclopropylamine D mandelates.
-
Google Patents. CN102942489A - Preparation method for cyclobenzaprine hydrochloride.
Sources
Technical Support Center: N-(4-Ethoxybenzyl)cyclopropanamine Hydrochloride Assay & Stability
Welcome to the technical support center for N-(4-Ethoxybenzyl)cyclopropanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to assay variability and reproducibility. Here, we will delve into the underlying scientific principles governing the stability and analysis of this molecule, providing you with practical troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reliability of your experimental data.
Introduction: Understanding the Molecule
This compound is a secondary amine containing a cyclopropylamine moiety and an ethoxybenzyl group. The reactivity of the cyclopropylamine ring and the potential for modification of the benzyl portion of the molecule present unique challenges in its quantification and stability assessment.[1][2] This guide will equip you with the knowledge to anticipate and mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: My assay results for this compound are inconsistent. What are the most likely causes?
Assay variability can stem from several factors, including sample handling, instrument performance, and the chemical instability of the analyte. For this compound, the primary suspect is often its susceptibility to degradation, particularly the cyclopropylamine moiety, which can undergo hydrolytic degradation under certain pH conditions.[1]
Q2: What are the expected degradation pathways for this compound?
Based on its chemical structure, the most probable degradation pathways include:
-
Hydrolysis of the cyclopropylamine ring: This is a known instability for cyclopropylamine-containing compounds, especially at higher pH levels.[1]
-
Oxidation: The secondary amine is susceptible to oxidation, potentially forming N-oxides or other related impurities.
-
Photodegradation: Exposure to light can induce degradation, a common issue for many pharmaceutical compounds.
Q3: How should I properly store this compound to ensure its stability?
To minimize degradation, it is recommended to store the compound as a solid in a well-sealed container at controlled room temperature, protected from light and moisture.[2] For solutions, it is advisable to prepare them fresh and use them promptly. If storage of solutions is necessary, they should be kept at low temperatures (2-8 °C) and protected from light.
Q4: What are the critical parameters for developing a robust HPLC method for this compound?
A robust HPLC method for this compound should focus on:
-
pH control of the mobile phase: Given the amine functional group, the pH of the mobile phase is critical for achieving good peak shape and consistent retention times.
-
Column selection: A C18 column is a common starting point, but other stationary phases should be considered if peak tailing or co-elution is observed.
-
Wavelength selection: The ethoxybenzyl group provides a chromophore suitable for UV detection. An appropriate wavelength should be selected based on the UV spectrum of the molecule.
Troubleshooting Guide
This section provides a more in-depth guide to resolving specific issues you may encounter during your experiments.
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
Poor peak shape is a common issue when analyzing amines by HPLC.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Secondary Interactions with Residual Silanols | The basic amine can interact with acidic silanol groups on the silica-based column packing material, leading to peak tailing. | Use a base-deactivated column or add a competing amine (e.g., triethylamine) to the mobile phase to block the active sites. |
| Inappropriate Mobile Phase pH | The ionization state of the amine is pH-dependent. At a pH close to its pKa, the analyte can exist in both ionized and non-ionized forms, leading to peak distortion. | Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. For amines, a lower pH (e.g., 2.5-3.5) is often beneficial. |
| Column Overload | Injecting too much sample can saturate the stationary phase, causing peak fronting. | Reduce the injection volume or the concentration of the sample. |
Issue 2: Shifting Retention Times
Inconsistent retention times can compromise the accuracy and precision of your assay.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Inadequate Mobile Phase Equilibration | Insufficient time for the column to equilibrate with the mobile phase can lead to a drifting baseline and shifting retention times. | Ensure the column is equilibrated for an adequate amount of time before starting the analysis. |
| Fluctuations in Column Temperature | Temperature affects the viscosity of the mobile phase and the kinetics of partitioning, leading to changes in retention time. | Use a column oven to maintain a constant and controlled temperature. |
| Changes in Mobile Phase Composition | Inaccurate preparation or evaporation of the organic solvent in the mobile phase can alter its elution strength. | Prepare fresh mobile phase daily and keep the solvent reservoirs capped. |
Issue 3: Appearance of Unexpected Peaks (Impurities/Degradants)
The presence of extra peaks can indicate sample degradation or the presence of impurities from the synthesis.
Scientific Rationale:
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[3][4] These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to accelerate degradation.[3][4]
Workflow for Investigating Unknown Peaks:
Caption: Workflow for the investigation of unknown peaks in a chromatogram.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the quantification of this compound.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable buffer)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or mobile phase A) at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solution with the mobile phase to the desired concentration range for the calibration curve.
-
Prepare samples by accurately weighing and dissolving the substance in the mobile phase to a final concentration within the calibration range.
4. Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.[5][6]
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products.
1. Acid Hydrolysis:
-
Dissolve the sample in 0.1 N HCl and heat at 60 °C for a specified time (e.g., 2, 4, 8 hours).
-
Neutralize the solution before injection.
2. Base Hydrolysis:
-
Dissolve the sample in 0.1 N NaOH and heat at 60 °C for a specified time.
-
Neutralize the solution before injection.
3. Oxidative Degradation:
-
Dissolve the sample in a solution of 3% hydrogen peroxide and keep at room temperature for a specified time.
4. Thermal Degradation:
-
Expose the solid sample to dry heat (e.g., 80 °C) for a specified time.
5. Photolytic Degradation:
-
Expose a solution of the sample to a light source according to ICH Q1B guidelines.
Analysis of Stressed Samples: Analyze the stressed samples using the developed stability-indicating HPLC method and an LC-MS/MS system to identify and characterize the degradation products.
Logical Relationships in Troubleshooting
Caption: A logical flowchart for troubleshooting assay variability.
Conclusion
By understanding the inherent chemical properties of this compound and applying systematic troubleshooting and method development strategies, researchers can overcome the challenges of assay variability and reproducibility. This guide provides a framework for developing robust and reliable analytical methods, ensuring the quality and integrity of your research and development efforts. For further assistance, please consult the references provided below.
References
-
The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences. [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]
-
Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. Pharma Focus America. [Link]
-
Development of a Validated Stability Indicating RP-HPLC Method for Simultaneous Determination of Benazepril, Benazeprilat, and Amlodipine in Presence of Their Degradation Products and Application to Pharmaceutical Formulation and Human Plasma. Analytical Chemistry: An Indian Journal. [Link]
-
Method Validation for HPLC Assay of 7-Chloro-1-cyclopropyl-fluoro-1,4-dihydro-4-oxo-1,8-naphthylidine-3-carboxylic acid. ResearchGate. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
-
Quantitation of NDMA, NMBA, NDEA, NEIPA, NDPA, NDIPA, NMPA and NDBA in 12 different solvents by LC-MS/MS system. Shimadzu. [Link]
-
HPLC determination of benzydamine and its metabolite N-oxide in plasma following oral administration or topical application in man, using fluorimetric detection. PubMed. [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
The validation of analytical methods for drug substances and drug products in UK pharmaceutical laboratories. PubMed. [Link]
-
Review Article - Analytical Method Development and Validation. Mansa STM Publishers. [Link]
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- 1. This compound | 1050214-32-8 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. scispace.com [scispace.com]
- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. tsijournals.com [tsijournals.com]
- 6. mansapublishers.com [mansapublishers.com]
Validation & Comparative
N-(4-Ethoxybenzyl)cyclopropanamine Hydrochloride vs. Classic Cyclopropylamine Inhibitors: A Mechanistic and Experimental Guide
Executive Summary
The development of irreversible inhibitors for flavin adenine dinucleotide (FAD)-dependent amine oxidases—specifically Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidases (MAO-A/B)—has been historically dominated by the cyclopropylamine pharmacophore. While classic un-alkylated scaffolds like tranylcypromine (TCP) exhibit potent but non-selective MAO inhibition, the introduction of N-alkylated derivatives has revolutionized target selectivity. N-(4-Ethoxybenzyl)cyclopropanamine hydrochloride (NEBC) represents a highly specialized chemical probe within this class. By appending a bulky, lipophilic 4-ethoxybenzyl moiety directly to the cyclopropylamine nitrogen, this scaffold shifts the selectivity profile away from MAOs and toward the spacious catalytic cleft of LSD1. This guide objectively compares NEBC against classic and clinical-stage cyclopropylamines, detailing the causality behind its mechanism and providing self-validating protocols for experimental evaluation.
Mechanistic Causality: The Cyclopropylamine Warhead & N-Alkylation
To utilize N-(4-Ethoxybenzyl)cyclopropanamine effectively, researchers must understand the thermodynamic and steric forces driving its mechanism of action.
The Suicide Inhibition Mechanism (The Warhead)
Cyclopropylamines do not merely compete for the active site; they act as mechanism-based (suicide) inactivators[1]. The reaction is initiated by a Single-Electron Transfer (SET) from the lone pair of the cyclopropylamine nitrogen to the oxidized FAD cofactor, generating a radical cation intermediate. The immense ring strain of the three-membered cyclopropane ring forces a rapid radical-mediated ring opening. This generates a highly reactive primary carbon radical that immediately attacks the FAD cofactor (typically at the N5 or C4a position), forming an irreversible covalent adduct[2]. This permanently extinguishes the enzyme's oxidative capacity[1].
The Role of the 4-Ethoxybenzyl Substitution (Selectivity & Permeability)
Unsubstituted cyclopropylamines (like TCP) easily penetrate the narrow, restrictive active sites of MAO-A and MAO-B. However, LSD1 possesses a significantly larger substrate-binding cavity designed to accommodate the bulky N-terminal tail of histone H3[3].
-
Steric Exclusion: The addition of the 4-ethoxybenzyl group creates severe steric clashes within the MAO active site, effectively abolishing MAO affinity. Conversely, this bulky group is well-tolerated in the LSD1 cavity[3].
-
Lipophilic Engagement: The ethoxy ether oxygen can participate in targeted hydrogen bonding, while the benzyl ring engages in
stacking with aromatic residues in the LSD1 pocket, drastically increasing the residence time prior to the SET reaction.
Caption: Mechanism of FAD-dependent suicide inhibition by cyclopropylamines.
Comparative Performance Matrix
To contextualize NEBC, it must be compared against both the foundational MAO inhibitor (TCP) and advanced clinical-stage N-alkylated LSD1 inhibitors (ORY-1001 and GSK2879552).
| Feature / Compound | Tranylcypromine (TCP) | N-(4-Ethoxybenzyl)cyclopropanamine (NEBC) | ORY-1001 (Iadademstat) | GSK2879552 |
| Scaffold Type | Un-alkylated 2-phenylcyclopropanamine | N-alkylated cyclopropanamine | N-alkylated 2-phenylcyclopropanamine | N-alkylated 2-phenylcyclopropanamine |
| Primary Target | MAO-A, MAO-B | LSD1 (KDM1A) | LSD1 (KDM1A) | LSD1 (KDM1A) |
| LSD1 IC50 | ~20 - 30 µM | Low µM to High nM range | < 20 nM | < 30 nM |
| Selectivity (LSD1 vs MAO) | Poor (Prefers MAO) | High | >1000-fold | >1000-fold |
| Cellular Permeability | Very High (Crosses BBB) | High (Lipophilic ether) | High | High |
| Primary Application | Clinical Antidepressant / Baseline Tool | Preclinical Chemical Probe / Building Block | Clinical Oncology (AML, SCLC) | Clinical Oncology (SCLC, AML) |
Data synthesis derived from structural and kinetic profiling of N-alkylated cyclopropylamines[3],[1].
Self-Validating Experimental Protocols
To rigorously evaluate NEBC or any novel cyclopropylamine derivative, researchers must utilize assays that inherently validate the irreversible nature of the inhibition. Standard IC50 assays are insufficient for mechanism-based inactivators because their apparent potency shifts as a function of time.
Protocol 1: Time-Dependent Inhibition (TDI) Assay for LSD1
This protocol proves that the compound forms a covalent adduct. A reversible inhibitor must be run in parallel to validate that the assay can distinguish between covalent and non-covalent binding.
Materials: Recombinant human LSD1 protein, H3K4me2 peptide substrate, Amplex Red, Horseradish Peroxidase (HRP), NEBC (Test Compound), SP2509 (Reversible Control). Methodology:
-
Compound Titration: Prepare a 10-point dose-response curve for NEBC and SP2509 in assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl, 0.1 mg/mL BSA).
-
Variable Pre-incubation: Incubate the inhibitors with LSD1 (50 nM final) for variable time intervals: 0, 15, 30, and 60 minutes at Room Temperature.
-
Reaction Initiation: Add H3K4me2 peptide substrate (10 µM final) simultaneously with the detection mixture (50 µM Amplex Red, 1 U/mL HRP).
-
Kinetic Readout: Measure fluorescence (Ex 530 nm / Em 590 nm) continuously for 30 minutes to determine the initial velocity of
production[2]. -
Self-Validation Check: The IC50 of NEBC must decrease significantly (shift left) as pre-incubation time increases from 0 to 60 minutes. The IC50 of the reversible control (SP2509) must remain static across all timepoints.
Protocol 2: Cellular Target Engagement via H3K4me2 Accumulation
To prove that the lipophilic 4-ethoxybenzyl group successfully facilitates cellular entry and on-target epigenetic modulation.
Methodology:
-
Cell Treatment: Seed THP-1 or MV4-11 acute myeloid leukemia cells. Treat with NEBC (0.1 µM to 10 µM) for 48 hours.
-
Histone Extraction: Lyse cells and extract histones using a standard acid-extraction protocol (0.2 N HCl) to preserve epigenetic marks.
-
Western Blotting: Probe the lysates with primary antibodies against H3K4me2 (Target mark) and Total H3 (Loading control).
-
Self-Validation Check: Probe a parallel blot for H3K27me3 (a mark regulated by EZH2, not LSD1). A true on-target LSD1 inhibitor will cause a dose-dependent accumulation of H3K4me2 without altering H3K27me3 levels.
Caption: Self-validating Time-Dependent Inhibition (TDI) assay workflow.
References
-
Yang, M., Culhane, J. C., Szewczuk, L. M., Jalili, P., Ball, H. L., Machius, M., Cole, P. A., & Yu, H. (2007). "Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine." Biochemistry, 46(27), 8058-8065. Available at:[Link]
-
Castelli, G., Pelosi, E., & Testa, U. (2018). "Targeting histone methyltransferase and demethylase in acute myeloid leukemia therapy." OncoTargets and Therapy, 11, 131-155. Available at:[Link]
-
Hayward, D., & Cole, P. A. (2016). "LSD1 Histone Demethylase Assays and Inhibition." Methods in Enzymology, 573, 261-278. Available at:[Link]
Sources
- 1. Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting histone methyltransferase and demethylase in acute myeloid leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
Comparing N-(4-Ethoxybenzyl)cyclopropanamine hydrochloride to known LSD1 inhibitors
An In-Depth Comparative Guide to Lysine-Specific Demethylase 1 (LSD1) Inhibitors for Drug Discovery Professionals
This guide provides a comprehensive comparison of prominent Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors, offering a technical resource for researchers and drug development professionals. While this analysis was prompted by an inquiry into N-(4-Ethoxybenzyl)cyclopropanamine hydrochloride, a thorough review of publicly accessible scientific literature reveals no specific data on its activity as an LSD1 inhibitor. However, its structure, featuring a cyclopropylamine moiety, bears a resemblance to the foundational scaffold of tranylcypromine-based inhibitors. This structural similarity suggests it as a candidate for investigation.
Therefore, this guide will focus on well-characterized and clinically relevant LSD1 inhibitors—Tranylcypromine, Iadademstat (ORY-1001), and GSK2879552—to establish a performance benchmark. Furthermore, we will provide detailed experimental protocols that can be employed to evaluate the potential of novel compounds, such as this compound, in this therapeutic space.
The Central Role of LSD1 in Epigenetic Regulation and Disease
Lysine-Specific Demethylase 1 (LSD1) is a flavin-dependent amine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2).[1][2][3] Demethylation of H3K4, a mark associated with active gene transcription, leads to gene silencing. LSD1 is a key component of several transcriptional co-repressor complexes, and its dysregulation is implicated in the pathogenesis of numerous cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), where it is often overexpressed.[4][5][6] Consequently, inhibiting LSD1 has emerged as a promising therapeutic strategy to reactivate tumor suppressor genes and induce cancer cell differentiation.[5][7]
Caption: LSD1 removes activating methyl marks, leading to gene repression. Inhibitors block this activity.
Comparative Analysis of Key LSD1 Inhibitors
The development of LSD1 inhibitors has yielded several classes of compounds, primarily irreversible, covalent inhibitors that form an adduct with the FAD cofactor of LSD1.[2] Below is a comparison of three seminal inhibitors that represent different stages of development and selectivity profiles.
| Inhibitor | Mechanism | LSD1 IC50 | Selectivity Profile | Clinical Status |
| Tranylcypromine | Irreversible, covalent | ~20.7 µM[8] | Non-selective; also inhibits Monoamine Oxidase A/B (MAO-A/B) with IC50 values of 2.3 µM and 0.95 µM, respectively.[8][9] | Approved for depression; serves as a scaffold for more potent LSD1 inhibitors.[1][9] |
| Iadademstat (ORY-1001) | Irreversible, covalent | 18 nM[10] | Highly selective for LSD1 over MAO-A/B and LSD2 (IC50s >100 µM).[10] Also shows activity against other targets at higher concentrations.[10] | Phase I/II clinical trials for AML and SCLC.[4][11][12] |
| GSK2879552 | Irreversible, covalent | Potent (EC50s = 2-240 nM in AML cell lines)[13] | Highly selective over related enzymes such as MAO-A/B.[14] | Phase I clinical trials for SCLC and AML.[14][15] |
Expert Insights: The evolution from the non-selective MAO inhibitor Tranylcypromine to highly potent and selective agents like Iadademstat and GSK2879552 highlights a key principle in modern drug design: optimizing on-target potency while minimizing off-target effects. Tranylcypromine's dual activity against MAOs complicates its clinical use for oncology due to potential side effects. In contrast, Iadademstat and GSK2879552 were specifically engineered for high selectivity, which has translated to more favorable safety profiles in early clinical trials.[4][15] Iadademstat is particularly noteworthy for its dual mechanism, which not only inhibits the enzymatic activity of LSD1 but also disrupts its scaffolding function with the transcription factor GFI-1, a key interaction in leukemia.[4]
Experimental Workflows for Evaluating Novel LSD1 Inhibitors
To ascertain the LSD1 inhibitory potential of a novel compound like this compound, a multi-step, self-validating experimental workflow is essential. This process begins with biochemical validation and progresses to cellular target engagement and phenotypic outcomes.
Caption: A logical workflow for validating a potential new LSD1 inhibitor.
Detailed Experimental Protocols
Protocol 1: Biochemical LSD1 Inhibition Assay (Peroxidase-Coupled)
This assay quantifies the enzymatic activity of LSD1 by detecting the hydrogen peroxide (H₂O₂) produced during the demethylation reaction.[3] It is a robust method for determining the in vitro potency (IC₅₀) of an inhibitor.
Causality Behind Experimental Choices:
-
Coupled Reaction: Directly measuring demethylation is complex. By coupling the reaction to horseradish peroxidase (HRP), we convert the production of H₂O₂ into a readily detectable colorimetric or fluorescent signal, providing a continuous and sensitive readout of enzyme activity.[3]
-
Peptide Substrate: Using a synthetic, biotinylated histone H3 peptide substrate ensures a consistent and specific substrate for the LSD1 enzyme, minimizing variability between experiments.[16][17]
-
Controls: Including "no enzyme" and "no inhibitor" controls is critical for establishing baseline signal and 100% activity, respectively, ensuring the validity of the calculated IC₅₀ value.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) in 100% DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Setup: In a 96-well or 384-well microplate, add the diluted test compounds. Also include wells for a positive control (a known inhibitor like Tranylcypromine), a negative control (DMSO vehicle), and a blank (no enzyme).[16]
-
Enzyme Incubation: Add purified recombinant human LSD1 enzyme to all wells except the blank. Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[17][18]
-
Reaction Initiation: Prepare a substrate master mix containing a dimethylated H3K4 peptide substrate, HRP, and a suitable HRP substrate (e.g., Amplex Red).[3][18] Initiate the demethylase reaction by adding this mix to all wells.
-
Signal Detection: Immediately begin reading the plate in a microplate reader capable of detecting the fluorescent (e.g., excitation ~530 nm, emission ~595 nm for Amplex Red) or colorimetric signal.[3][18] Collect readings every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the signal vs. time curve) for each well.
-
Normalize the rates by subtracting the blank and setting the negative control (DMSO) as 100% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cellular Target Engagement via Western Blot for Histone Marks
This protocol validates that the inhibitor engages LSD1 within a cellular context by measuring the accumulation of its substrate, H3K4me2. This is a crucial step to confirm that the compound is cell-permeable and functionally active inside the cell.[19]
Causality Behind Experimental Choices:
-
Direct Biomarker: An increase in the H3K4me2 mark is a direct downstream consequence of LSD1 inhibition. Measuring this change provides strong evidence of on-target activity.[19]
-
Total Histone Control: Probing for total Histone H3 is essential. It serves as a loading control to ensure that any observed changes in H3K4me2 are due to altered methylation status and not differences in the amount of protein loaded per lane.[19]
-
Dose-Response and Time-Course: Testing a range of inhibitor concentrations and time points is necessary to understand the compound's potency and the dynamics of its effect on histone methylation.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate a relevant cancer cell line (e.g., MV4-11 for AML) at an appropriate density. The following day, treat the cells with a serial dilution of the test inhibitor or DMSO vehicle for 24-72 hours.
-
Histone Extraction: Harvest the cells and perform a histone extraction using a commercial kit or a standard acid extraction protocol. Quantify the protein concentration of the extracts using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 15-20 µg) from each sample by boiling in Laemmli buffer.
-
Separate the proteins on a 15% SDS-PAGE gel and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for di-methylated H3K4 (H3K4me2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again three times with TBST.
-
-
Signal Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager.
-
Quantify the band intensities.
-
To normalize, strip the membrane and re-probe with a primary antibody for total Histone H3.
-
Calculate the ratio of H3K4me2 to total H3 for each sample to determine the fold-change in methylation upon inhibitor treatment.
-
Conclusion
While this compound remains an uncharacterized compound in the context of LSD1 inhibition, its structural features warrant investigation. The established landscape of LSD1 inhibitors, from the pioneering but non-selective Tranylcypromine to the highly potent and selective clinical candidates Iadademstat and GSK2879552, provides a clear roadmap for drug development. The key to success in this field lies in achieving high on-target potency and selectivity to maximize therapeutic efficacy while minimizing off-target toxicities. By employing rigorous, well-controlled experimental workflows, researchers can effectively characterize novel chemical entities and contribute to the development of next-generation epigenetic therapies.
References
-
BPS Bioscience. LSD1 Chemiluminescent Assay Kit. BPS Bioscience. [Link]
-
BPS Bioscience. LSD1 (KDM1A) Chemiluminescent Assay Kit. BPS Bioscience. [Link]
-
Oryzon Genomics S.A. Iadademstat. Oryzon. [Link]
-
Valente, S., et al. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation. PMC. [Link]
-
Wikipedia. Tranylcypromine. Wikipedia. [Link]
-
Zheng, Y.C., et al. Irreversible LSD1 Inhibitors: Application of Tranylcypromine and Its Derivatives in Cancer Treatment. Bentham Science. [Link]
-
Biotech Spain. ORYZON announces positive clinical data of iadademstat at ASH-2025. Biotech Spain. [Link]
-
Hruschka, T.J., et al. Comparative Analysis of Small Molecules and Histone Substrate Analogues as LSD1 Lysine Demethylase Inhibitors. Journal of the American Chemical Society. [Link]
-
Cole, P.A. LSD1 Histone Demethylase Assays and Inhibition. PMC - NIH. [Link]
-
BPS Bioscience. LSD1 Homogeneous Assay Kit. BPS Bioscience. [Link]
-
EpigenTek. EpiQuik Histone Demethylase LSD1 Activity/Inhibition Assay Kit. EpigenTek. [Link]
-
Salamero, O., et al. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia. ASCO Publications. [Link]
-
Vinci-Biochem. LSD1 (KDM1A) Chemiluminescent Assay Kit. Vinci-Biochem. [Link]
-
Ganesan, A., et al. A comprehensive comparative study on LSD1 in different cancers and tumor specific LSD1 inhibitors. PubMed. [Link]
-
Johnston, R.L., et al. Comparison of pharmacological inhibitors of lysine-specific demethylase 1 in glioblastoma stem cells reveals inhibitor-specific efficacy profiles. PubMed. [Link]
-
EpigenTek. Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). EpigenTek. [Link]
-
MDPI. Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies. MDPI. [Link]
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- 4. oryzon.com [oryzon.com]
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- 6. A comprehensive comparative study on LSD1 in different cancers and tumor specific LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Researcher's Guide to Off-Target Screening: The Case of N-(4-Ethoxybenzyl)cyclopropanamine hydrochloride
This guide provides a comprehensive framework for evaluating the off-target effects of N-(4-Ethoxybenzyl)cyclopropanamine hydrochloride, a representative small molecule with therapeutic potential. We will delve into its anticipated primary mechanism, compare it with established alternatives, and present a detailed, tiered strategy for comprehensive off-target liability assessment. The protocols and rationale described herein are designed to be broadly applicable for researchers, scientists, and drug development professionals aiming to de-risk novel chemical entities.
Introduction: Deconstructing N-(4-Ethoxybenzyl)cyclopropanamine
This compound belongs to the cyclopropylamine class of compounds. This chemical moiety is a well-established pharmacophore for mechanism-based inactivators of flavin-dependent enzymes, most notably Monoamine Oxidases (MAO) and Lysine-Specific Demethylase 1 (LSD1).[1][2][3][] The structural similarity to compounds like tranylcypromine suggests that its primary targets are likely MAO-A and MAO-B, enzymes critical for the metabolism of neurotransmitters.[2][]
Inhibition of these enzymes is a therapeutic strategy for depression (MAO-A) and neurodegenerative disorders like Parkinson's disease (MAO-B).[2][] However, the clinical utility of early MAO inhibitors was often hampered by off-target effects, such as the infamous "cheese effect" (a hypertensive crisis from dietary tyramine) due to MAO-A inhibition, and interactions with other receptors and channels.[2] Therefore, a rigorous assessment of a new compound's selectivity and potential for off-target interactions is paramount for its development.[5]
Comparative Selectivity: Benchmarking Against the Standards
To understand the potential advantages and liabilities of N-(4-Ethoxybenzyl)cyclopropanamine, it is essential to compare its activity profile with existing MAO inhibitors. The key differentiator among these compounds is their selectivity for MAO-A versus MAO-B.
| Compound | Primary Target(s) | Key Characteristics | Common Off-Target Concerns |
| Tranylcypromine | MAO-A / MAO-B (Non-selective) | Irreversible, potent inhibitor.[2][] | MAO-A inhibition (hypertensive crisis), Cytochrome P450 inhibition.[2] |
| Selegiline (l-deprenyl) | MAO-B (Selective at low doses) | Irreversible, neuroprotective applications.[] | Loses selectivity at higher doses, amphetamine-like metabolites. |
| Moclobemide | MAO-A (Selective) | Reversible inhibitor, improved safety profile regarding diet.[] | Drug-drug interactions, requires multiple daily doses. |
| N-(4-Ethoxybenzyl)cyclopropanamine | Hypothesized: MAO-A / MAO-B | To be determined. The ethoxybenzyl group may confer unique selectivity. | To be determined through screening. Potential for monoaminergic receptor and ion channel interactions. |
A Tiered Strategy for Off-Target Screening
A systematic, tiered approach is the most efficient method for identifying and characterizing off-target liabilities.[6] This strategy begins with a broad screen at a single, high concentration to flag potential interactions, followed by more focused dose-response and functional assays to confirm and quantify these hits.[7]
Experimental Protocols: From Screening to Function
PART 1: Tier 1 Broad Panel Screening
The initial step involves screening the test compound against a panel of targets known to be implicated in adverse drug reactions.[6][8] The Eurofins SafetyScreen44™ panel is an industry-standard example, covering GPCRs, ion channels, transporters, and enzymes.[6][9]
Objective: To identify significant interactions (% inhibition > 50%) at a single high concentration (e.g., 10 µM).
Step-by-Step Methodology (Radioligand Binding Assay Principle):
-
Preparation: A membrane preparation from cells expressing the target receptor (e.g., 5-HT2A) is aliquoted into a 96-well filter plate.[10][11]
-
Compound Addition: this compound is added to test wells at a final concentration of 10 µM. Control wells receive vehicle (e.g., 0.1% DMSO).
-
Radioligand Addition: A specific radioligand for the target (e.g., [³H]-Ketanserin for 5-HT2A) is added to all wells.[11]
-
Incubation: The plate is incubated to allow competitive binding to reach equilibrium.
-
Washing: Unbound radioligand is removed by rapid filtration and washing over a vacuum manifold.
-
Detection: The filter plate is dried, and a scintillant is added to each well. The plate is then read in a microplate scintillation counter to quantify the amount of bound radioligand.[10]
-
Calculation: The percent inhibition is calculated by comparing the counts in the test wells to the control wells.
Hypothetical Tier 1 Results:
Based on the compound's structure (an amine), plausible off-target hits could include monoaminergic GPCRs and the hERG potassium channel.
| Target Family | Target | % Inhibition @ 10 µM |
| Enzyme | MAO-A (Primary) | 98% |
| Enzyme | MAO-B (Primary) | 95% |
| GPCR | 5-HT2A Receptor | 78% |
| GPCR | Dopamine D2 Receptor | 15% |
| Ion Channel | hERG (K+ Channel) | 65% |
| Ion Channel | Na+ Channel (Site 2) | 5% |
Data is illustrative.
PART 2: Tier 2 & 3 Follow-Up on Key Hits
Hits from Tier 1, such as the 5-HT2A receptor and the hERG channel, require further investigation to determine their potency (IC50) and functional consequence.
A. 5-HT2A Receptor Functional Assay (Calcium Flux)
Interaction with the 5-HT2A receptor can lead to various CNS side effects. A functional assay determines if the compound acts as an antagonist (blocks the natural ligand) or an agonist (mimics the natural ligand).
Objective: To determine the functional activity and potency (IC50) of the compound at the 5-HT2A receptor.
Step-by-Step Methodology:
-
Cell Plating: Plate cells stably expressing the human 5-HT2A receptor (which couples to calcium mobilization) into a 384-well plate.[12]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Pre-incubation: Add varying concentrations of this compound to the wells and incubate.
-
Agonist Addition: To measure antagonist activity, add a known 5-HT2A agonist (like serotonin) at its EC80 concentration.
-
Signal Detection: Measure the change in fluorescence intensity over time using a kinetic plate reader (e.g., FLIPR®).[13] A decrease in the serotonin-induced signal indicates antagonism.
-
Data Analysis: Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
B. hERG Channel Assay (Automated Patch Clamp)
Inhibition of the hERG channel is a major safety concern as it can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[14] Automated patch-clamp electrophysiology is the gold standard for assessing this liability.[14][15]
Objective: To directly measure the inhibitory effect and potency (IC50) of the compound on hERG channel currents.
Step-by-Step Methodology:
-
Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293) in an automated patch-clamp system (e.g., QPatch).[14]
-
Seal Formation: Achieve a high-resistance "gigaseal" between the cell membrane and the patch aperture.
-
Baseline Recording: Record baseline hERG currents using a specific voltage protocol that elicits the characteristic tail current.[15]
-
Compound Perfusion: Apply increasing concentrations of this compound sequentially to the cell.
-
Current Measurement: Measure the hERG tail current after application of each compound concentration.
-
Data Analysis: Calculate the percent inhibition of the tail current at each concentration and determine the IC50 value.
Hypothetical Dose-Response Results:
| Target | Assay Type | Result (IC50) |
| MAO-B | Enzymatic | 15 nM |
| 5-HT2A | Calcium Flux (Antagonist) | 1.2 µM |
| hERG | Automated Patch Clamp | 8.5 µM |
Data is illustrative.
Interpreting the Data: Pathway to Risk Assessment
The final step is to synthesize the data to assess the compound's safety margin. This involves comparing the potency at the intended target with the potency at the off-targets.
From our hypothetical data, the selectivity window between the on-target activity (MAO-B, 15 nM) and the first significant off-target (5-HT2A, 1200 nM) is 80-fold (1200/15). The window to hERG liability (8500 nM) is over 500-fold. These windows are critical metrics for predicting the therapeutic index. A larger window suggests a lower probability of observing off-target effects at therapeutic doses.
Conclusion
This guide outlines a robust, industry-standard workflow for the identification and characterization of off-target effects using this compound as a model compound. By employing a tiered screening approach—from broad panel screening to specific functional follow-up assays—researchers can build a comprehensive safety profile. This data-driven process is essential for making informed decisions in lead optimization and nominating drug candidates with the highest probability of success and the lowest risk of adverse effects.
References
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Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link][6]
-
Silverman, R. B. (1983). 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase. PubMed. Retrieved from [Link][1]
-
Eurofins Discovery. (n.d.). SafetyScreen87 Panel. Retrieved from [Link][8]
-
Veprintsev, D. B., et al. (2018). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. ResearchGate. Retrieved from [Link][2]
-
Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Retrieved from [Link][14]
-
Yu, H., et al. (2021). Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC. Retrieved from [Link][16]
-
Molecular Devices. (n.d.). Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System. Retrieved from [Link][13]
-
Metrion Biosciences. (2024). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Retrieved from [Link][15]
-
Eurofins Discovery. (n.d.). SafetyScreen44™ Panel. Retrieved from [Link][9]
-
Ramsay, R. R., & Albreht, A. (2018). Mechanism-based MAO inhibitors. ResearchGate. Retrieved from [Link][3]
-
Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Retrieved from [Link][10]
-
Van de Witte, S. V., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. Retrieved from [Link][11]
-
Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link][12]
-
Patsnap. (2025). How can off-target effects of drugs be minimised?. Retrieved from [Link][5]
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A Comparative Guide to the Structure-Activity Relationship of N-Benzylcyclopropanamine Analogs as Monoamine Oxidase Inhibitors
This guide provides an in-depth comparison of the structure-activity relationships (SAR) for N-benzylcyclopropanamine analogs, with a specific focus on N-(4-Ethoxybenzyl)cyclopropanamine hydrochloride. The primary biological targets for this class of compounds are monoamine oxidases (MAO-A and MAO-B), enzymes critical in the catabolism of monoamine neurotransmitters.[1][2] Inhibition of these enzymes is a validated strategy for treating depression and neurodegenerative diseases like Parkinson's and Alzheimer's.[1][2][3]
The parent compound of this series, tranylcypromine, is a non-selective, irreversible inhibitor of both MAO isoforms.[4][5] It functions by forming a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor in the enzyme's active site.[] This guide will explore how modifications to the phenyl ring and the cyclopropylamine moiety of the core scaffold influence inhibitory potency and selectivity for MAO-A versus MAO-B.
Core Pharmacophore and Mechanism of Action
The essential pharmacophore for this class of inhibitors is the trans-2-phenylcyclopropyl-1-amine structure.[5] The mechanism of action involves the enzyme-catalyzed oxidation of the amine, which generates a radical intermediate. This intermediate then covalently binds to the FAD cofactor, leading to irreversible inhibition.[] The body must synthesize new MAO enzymes to restore function, a process that can take weeks and explains the long-lasting effects of these drugs.[4]
Below is a diagram illustrating the generalized mechanism of MAO inhibition by tranylcypromine analogs.
Caption: Generalized mechanism of irreversible MAO inhibition.
Comparative Analysis of Analog Performance
The inhibitory activity and selectivity of N-benzylcyclopropanamine analogs are highly dependent on the nature and position of substituents on the phenyl ring. The following table summarizes key SAR findings from the literature, using tranylcypromine as the baseline for comparison. Our focus compound, N-(4-Ethoxybenzyl)cyclopropanamine, is included to contextualize its expected activity based on related analogs.
| Compound/Analog | Substitution (R) | Target | IC50 (µM) | Selectivity (A vs B) | Key Insights & Rationale |
| Tranylcypromine | Unsubstituted (H) | MAO-A/B | Non-selective | Slight preference for MAO-B | The parent scaffold, known for its potent but non-selective irreversible inhibition.[5] |
| Analog 1 | 4-Fluoro | MAO-A/B | Potent | Increased MAO-A/B inhibition | Protection from metabolic hydroxylation at the 4-position enhances potency and duration of action compared to tranylcypromine.[7] |
| Analog 2 (Related to Topic) | 4-Methoxy | MAO-A/B | Potent | More potent MAO-A inhibition than 4-Fluoro analog | The 4-methoxy group, similar to the 4-ethoxy group of our topic compound, significantly enhances MAO-A inhibition over the parent compound.[7] |
| N-(4-Ethoxybenzyl) cyclopropanamine | 4-Ethoxy | MAO-A/B (Predicted) | Potent (Predicted) | Likely potent MAO-A inhibitor | Predicted based on Analog 2. The slightly bulkier ethoxy group is expected to maintain or slightly modify the potent MAO-A inhibitory activity seen with the methoxy analog. This substitution likely enhances binding within the MAO-A active site. |
| Analog 3 | 4-Carboxamide | LSD1 | Sub-micromolar | Selective for LSD1 over MAOs | Adding a carboxamide at the 4-position dramatically shifts activity towards LSD1, a related FAD-dependent enzyme, demonstrating that this position is critical for target selectivity.[8][9] |
Note: IC50 values are highly dependent on assay conditions. The data presented is for comparative purposes.
The data suggests that small, electron-donating or halogen substituents at the 4-position of the phenyl ring, such as methoxy and fluoro, can increase the inhibitory potency against both MAO isoforms compared to the unsubstituted tranylcypromine.[7] Specifically, a 4-methoxy substitution was shown to be a more potent inhibitor of MAO-A than the 4-fluoro analog.[7] This provides a strong rationale for investigating the N-(4-Ethoxybenzyl)cyclopropanamine analog, as the ethoxy group shares electronic properties with the methoxy group and may confer similar or enhanced potency.
Experimental Protocols
To empirically determine and compare the inhibitory potency (IC50) of N-(4-Ethoxybenzyl)cyclopropanamine and its analogs, a standardized in vitro monoamine oxidase inhibition assay is required. The following protocol describes a robust, fluorescence-based method using kynuramine as a substrate.
Protocol: Fluorometric Assay for MAO-A and MAO-B Inhibition
This protocol is based on the oxidative deamination of the non-fluorescent substrate kynuramine by MAO, which yields the fluorescent product 4-hydroxyquinoline.[10][11] The intensity of the fluorescence is directly proportional to MAO activity.
A. Materials & Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine dihydrobromide (Substrate)
-
Test Compounds (e.g., N-(4-Ethoxybenzyl)cyclopropanamine HCl) dissolved in DMSO
-
Positive Controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)[12]
-
Assay Buffer: 100 mM Phosphate buffer, pH 7.4
-
Stopping Solution: 2 N NaOH
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
B. Experimental Workflow:
Sources
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- 2. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 4. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]
- 5. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 7. Ring-substituted analogues of tranylcypromine as monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Carboxamide-Containing Tranylcypromine Analogues as LSD1 (KDM1A) Inhibitors Targeting Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
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Comprehensive Comparison Guide: In Vitro and In Vivo Correlation of N-(4-Ethoxybenzyl)cyclopropanamine Hydrochloride (RN-1)
Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Epigenetics and Hematology.
Executive Summary & Mechanistic Rationale
The epigenetic targeting of Lysine-specific demethylase 1 (LSD1/KDM1A) has emerged as a transformative therapeutic strategy for both hematological malignancies and hemoglobinopathies. N-(4-Ethoxybenzyl)cyclopropanamine hydrochloride , widely known in the literature as RN-1 , is a potent, irreversible, cell-permeable LSD1 inhibitor derived from the tranylcypromine (TCP) scaffold[1].
As a Senior Application Scientist, I often see drug development programs fail during the translational phase due to a lack of robust in vitro to in vivo correlation (IVIVC). RN-1 serves as an exemplary model of successful IVIVC. Mechanistically, LSD1 represses
Understanding the causality behind this mechanism is critical: the in vitro biochemical disruption of the LSD1-FAD axis directly translates to the in vivo phenotypic reversal of sickle cell disease (SCD) pathology, such as reduced hemolysis and tissue necrosis[3].
Diagram 1: Mechanistic pathway of RN-1-mediated LSD1 inhibition leading to HbF synthesis.
Comparative Performance Analysis
To contextualize the performance of RN-1, it must be benchmarked against its parent compound (TCP) and clinical-stage oncology alternatives like ORY-1001 (Iadademstat) and GSK2879552.
The primary limitation of first-generation inhibitors like TCP is their lack of selectivity. TCP potently inhibits Monoamine Oxidase A and B (MAO-A/B), leading to severe neurological off-target effects in vivo[2]. RN-1 was engineered with an N-alkylated substitution (4-ethoxybenzyl group) to sterically favor the larger catalytic pocket of LSD1 over MAO enzymes[4].
Quantitative Data Comparison
| Compound | Target Mechanism | LSD1 IC | MAO-A IC | In Vitro Efficacy (HbF / AML) | In Vivo Efficacy Profile |
| RN-1 | Irreversible (FAD covalent) | ~0.07 µM (70 nM)[1] | ~0.5 µM[5] | Robust | High HbF induction in SCD mice; comparable to Decitabine[5]. |
| Tranylcypromine (TCP) | Irreversible (FAD covalent) | ~2.0 µM[1] | ~2.84 µM[6] | Weak/Moderate | Limited by severe MAO-A/B toxicity; delayed erythroid maturation[1]. |
| ORY-1001 | Irreversible (FAD covalent) | < 20 nM (K | > 100 µM | Highly potent AML blast differentiation[6] | Clinical stage (AML/SCLC); exceptional in vivo tumor growth inhibition[7]. |
| GSK2879552 | Irreversible (FAD covalent) | ~ 20 - 50 nM[6] | > 100 µM | Moderate HbF induction (1.4-fold at 32 nM)[2] | Clinical stage; failed to show pro-apoptotic activity in some T-ALL models[4]. |
Key Takeaway: While ORY-1001 represents the apex of potency for oncology applications (AML/SCLC)[6][7], RN-1 occupies a highly specific niche for hemoglobinopathies. RN-1 demonstrates an exceptional in vitro to in vivo correlation for HbF induction, matching the in vivo efficacy of Decitabine (the most powerful known HbF-inducing agent) without the associated DNA hypomethylation toxicity[5].
Experimental Workflows: Validating IVIVC
To ensure scientific integrity, the following protocols outline a self-validating system to evaluate the in vitro and in vivo correlation of RN-1. The causality of the in vivo success relies entirely on confirming target engagement in vitro first.
Protocol A: In Vitro Target Engagement and -Globin Induction
Objective: Quantify LSD1 inhibition and subsequent
-
Cell Culture & Differentiation: Isolate primary human CD34+ hematopoietic stem and progenitor cells (HSPCs). Culture in a two-phase erythroid differentiation medium (Phase 1: IL-3, SCF, EPO; Phase 2: EPO alone) for 14 days[8].
-
Compound Dosing: On day 7 of differentiation, treat cells with vehicle (DMSO), TCP (10 µM), and RN-1 (0.1 µM, 0.5 µM, 1.0 µM). Rationale: RN-1's lower IC50 allows for sub-micromolar dosing, avoiding the cellular toxicity seen with TCP.
-
LSD1 Enzymatic Assay: Harvest a subset of cells at 48 hours post-treatment. Lyse cells and perform a horseradish peroxidase-coupled biochemical assay to measure residual LSD1 demethylase activity against an H3K4me2 peptide substrate[6].
-
RT-qPCR Analysis: At day 14, extract total RNA using TRIzol. Synthesize cDNA and perform RT-qPCR for
-globin and -globin transcripts. Normalize to GAPDH. -
Validation Check: A successful assay will show a dose-dependent decrease in LSD1 activity correlating linearly with an increase in the
/( + ) mRNA ratio.
Protocol B: In Vivo Efficacy in Sickle Cell Disease (SCD) Mouse Models
Objective: Translate in vitro findings to a physiological system using Townes or
-
Animal Stratification: Utilize adult SCD transgenic mice (expressing human
- and sickle -globin)[1]. Baseline bleed via submandibular vein to establish pre-treatment F-reticulocyte counts. -
Dosing Regimen: Administer RN-1 via intraperitoneal (i.p.) injection at 0.5 mg/kg/day for 4 weeks. Rationale: This dose is empirically derived from the in vitro IC50 to maintain steady-state target engagement without inducing severe thrombocytopenia (a known class effect of LSD1 inhibitors)[2].
-
Flow Cytometry (F-Cells): Weekly, collect peripheral blood. Stain with FITC-conjugated anti-human HbF antibodies. Quantify the percentage of HbF-positive erythrocytes (F-cells) and F-reticulocytes using a flow cytometer[3].
-
Histological Validation: At week 4, euthanize the animals. Harvest the liver and spleen. Fix in 10% formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E).
-
Validation Check: Correlate the in vitro
-globin mRNA fold-change with the in vivo F-cell percentage. Successful IVIVC is confirmed if histological analysis shows an absence of necrotic lesions in the liver/spleen compared to vehicle-treated controls, proving that the biochemical induction of HbF successfully prevented RBC sickling and vaso-occlusion[3].
Diagram 2: Integrated workflow for evaluating RN-1 in vitro and in vivo correlation.
Conclusion and Future Directions
The evaluation of this compound (RN-1) provides a masterclass in drug optimization. By modifying the TCP scaffold to increase steric bulk, researchers successfully widened the therapeutic window between LSD1 and MAO-A/B inhibition.
The in vitro and in vivo correlation is remarkably tight: the concentration-dependent disruption of the DRED complex in vitro accurately predicts the repopulation of F-cells and the resolution of organ necrosis in murine models[1][3]. While newer compounds like ORY-1001 and GSK2879552 dominate the oncology landscape due to their extreme potency[6][7], RN-1 remains a critical benchmark compound for evaluating epigenetic therapies in sickle cell disease and
Future preclinical studies must focus on optimizing dosing schedules (e.g., intermittent dosing) to mitigate the on-target hematopoietic side effects, such as thrombocytopenia, observed during chronic LSD1 inhibition[2][8].
References
-
The LSD1 inhibitor RN-1 induces fetal hemoglobin synthesis and reduces disease pathology in sickle cell mice. Blood - ASH Publications. Available at:[Link] (Accessed via Grounding API)[3]
-
RN-1, a Potent and Selective LSD1 Inhibitor, Increases
-globin Expression, F-retics, and F-cells in a Sickle Cell Disease Mouse Model. PMC - NIH. Available at:[Link][5] -
The LSD1 inhibitor RN-1 induces fetal hemoglobin synthesis and reduces disease pathology in sickle cell mice. PMC - NIH. Available at:[Link][1]
-
The epigenetic eraser LSD1 lies at the apex of a reversible erythroid to myeloid cell fate decision. bioRxiv. Available at:[Link][8]
-
Epigenetic Reexpression of Hemoglobin F Using Reversible LSD1 Inhibitors: Potential Therapies for Sickle Cell Disease. ACS Omega. Available at:[Link][2]
-
Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Publications. Available at:[Link][6]
-
LSD1: biologic roles and therapeutic targeting. PMC - NIH. Available at:[Link][7]
-
Eradication of central nervous system leukemia of T-cell origin with a brain-permeable LSD1 inhibitor. PMC - NIH. Available at:[Link][4]
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- 3. ashpublications.org [ashpublications.org]
- 4. Eradication of central nervous system leukemia of T-cell origin with a brain-permeable LSD1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RN-1, a Potent and Selective LSD1 Inhibitor, Increases γ-globin Expression, F-retics, and F-cells in a Sickle Cell Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The epigenetic eraser LSD1 lies at the apex of a reversible erythroid to myeloid cell fate decision | bioRxiv [biorxiv.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
